Benzimidazole
Description
Significance of Benzimidazole (B57391) as a Nitrogenous Heterocyclic Scaffold in Drug Discovery and Development
The this compound nucleus is of paramount importance in the field of drug discovery, largely because it is a versatile and highly reactive pharmacophore. researchgate.netfrontiersin.org Its unique structural framework, featuring two nitrogen atoms within the imidazole (B134444) moiety, allows for diverse interactions with biological targets. ijpsjournal.com These interactions include hydrogen bonding, π-π stacking, and hydrophobic contacts, which enable this compound derivatives to bind effectively with various enzymes and receptors. nih.govijpsjournal.com This binding versatility is a key reason for the broad pharmacological significance of the scaffold. nih.gov
The structural resemblance of this compound to purine (B94841), a fundamental component of nucleic acids, allows its derivatives to function as antagonists or inhibitors in various biological processes. arabjchem.org This mimicry enables them to interfere with pathways involving nucleic acid formation or to interact with enzymes that process purine-like substrates, leading to a range of therapeutic effects. The ease of synthesis and the ability to introduce various substituents at different positions on the this compound core further enhance its value, allowing medicinal chemists to fine-tune the pharmacological properties of the resulting compounds. benthamdirect.comnih.gov This structural adaptability has led to the development of numerous FDA-approved drugs containing the this compound scaffold. nih.gov
The core structure is found in numerous clinically significant medications, demonstrating its therapeutic relevance in treating a variety of diseases, including parasitic infections, peptic ulcers, hypertension, and cancer. nih.govbenthamdirect.comeurekaselect.com The development of these drugs has solidified this compound's status as a cornerstone in the design of novel therapeutic agents. arabjchem.orgbenthamdirect.com
Scope of this compound Research in Medicinal Chemistry and Allied Fields
The research landscape for this compound is extensive, spanning numerous areas of medicinal chemistry and related scientific disciplines. nih.govbohrium.com Scientists are actively exploring the synthesis and biological evaluation of novel this compound derivatives to address a wide range of diseases. researchgate.netsemanticscholar.org The broad spectrum of documented biological activities includes antimicrobial, antiviral, anticancer, anthelmintic, anti-inflammatory, and antihypertensive properties. benthamdirect.comnih.govresearchgate.netijpsr.com
In oncology, this compound derivatives have emerged as promising candidates for cancer therapy. impactfactor.orgpharmaceuticaljournal.net Research in this area focuses on their ability to act as kinase inhibitors, microtubule disruptors, and modulators of apoptosis pathways. pharmaceuticaljournal.netnih.gov Several this compound-based compounds have demonstrated potent efficacy in preclinical studies and have advanced to clinical trials, targeting malignancies such as breast cancer, lung cancer, and glioblastoma. pharmaceuticaljournal.netbiotech-asia.org The development of agents that can overcome drug resistance is a particularly active area of investigation. pharmaceuticaljournal.net
Beyond cancer, research continues into its effectiveness against microbial and parasitic infections. ijpsr.comimpactfactor.org The development of new anthelmintic, antibacterial, and antifungal agents based on the this compound scaffold is a priority, especially in light of growing resistance to existing treatments. researchgate.netchemijournal.com Furthermore, the scaffold is being investigated for its potential in treating neurological disorders, cardiovascular diseases, and diabetes. nih.govimpactfactor.orgisca.in Modern drug discovery efforts are increasingly employing computational methods, such as molecular docking and high-throughput screening, to accelerate the identification and optimization of new this compound-based drug candidates. researchgate.net
The versatility of the this compound scaffold ensures its continued prominence in medicinal chemistry, with ongoing research poised to deliver the next generation of therapeutic agents. benthamdirect.compharmaceuticaljournal.net
Data Tables
Table 1: Examples of Marketed Drugs Containing the this compound Scaffold
| Compound Name | Therapeutic Application |
|---|---|
| Albendazole (B1665689) | Anthelmintic, Antiparasitic impactfactor.orgresearchgate.net |
| Mebendazole (B1676124) | Anthelmintic, Antiparasitic biotech-asia.orgresearchgate.net |
| Thiabendazole (B1682256) | Anthelmintic, Antifungal ijpsjournal.comresearchgate.net |
| Flubendazole (B1672859) | Anthelmintic, Antiparasitic impactfactor.orgresearchgate.net |
| Omeprazole | Proton Pump Inhibitor (Antiulcer) ijpsjournal.comresearchgate.net |
| Lansoprazole | Proton Pump Inhibitor (Antiulcer) impactfactor.orgresearchgate.net |
| Rabeprazole | Proton Pump Inhibitor (Antiulcer) researchgate.net |
| Astemizole | Antihistamine researchgate.net |
Table 2: Investigational this compound Derivatives and Their Biological Targets
| Compound Class/Example | Primary Research Area | Mechanism of Action / Target |
|---|---|---|
| Nocodazole (B1683961) | Oncology Research | Microtubule-disrupting agent biotech-asia.orgmdpi.com |
| BAL27862 (Avanbulin) | Oncology (Clinical Trials) | Tubulin polymerization inhibitor mdpi.com |
| 5,6-dichloro-l-(β-d-ribofuranosyl)this compound (DRB) | Antiviral Research | Inhibition of viral RNA synthesis (RNA polymerase II inhibitor) mdpi.com |
| This compound-triazole hybrids | Oncology (Preclinical) | Cytotoxic agents and PET imaging probes (Galectin-1 targeting) pharmaceuticaljournal.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazole | |
|---|---|---|
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InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9) | |
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InChI Key |
HYZJCKYKOHLVJF-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)NC=N2 | |
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Molecular Formula |
C7H6N2 | |
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| Record name | Benzimidazole | |
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Related CAS |
26985-65-9 | |
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DSSTOX Substance ID |
DTXSID8024573 | |
| Record name | Benzimidazole | |
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Molecular Weight |
118.14 g/mol | |
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Physical Description |
Benzimidazole appears as white tabular crystals. (NTP, 1992), Solid; Soluble in hot water; [Merck Index] Slightly water solubility = 2 g/L at 20 deg C; [ChemIDplus] Off-white or tan powder; [MSDSonline] | |
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Boiling Point |
greater than 680 °F at 760 mmHg (NTP, 1992), >360 °C | |
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Solubility |
>17.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 63 °F (NTP, 1992), Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis., In water, 2.01X10+3 mg/l @ 30 °C | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
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Vapor Pressure |
0.0000764 [mmHg] | |
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Color/Form |
RHOMBIC, BIPYRAMIDAL PLATES IN WATER, Tabular crystals, Othrorombic and monoclinic modifications | |
CAS No. |
51-17-2 | |
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Melting Point |
338 to 342 °F (NTP, 1992), 170.5 °C | |
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Advanced Synthetic Methodologies for Benzimidazole and Its Derivatives
Conventional and Modern Benzimidazole (B57391) Ring Formation Strategies
Classical methods for this compound synthesis primarily rely on condensation reactions involving o-phenylenediamines and suitable carbonyl compounds or their equivalents. These foundational strategies have been refined over time to enhance their applicability and efficiency.
The most fundamental route to benzimidazoles involves the condensation of o-phenylenediamines (or their substituted derivatives) with carboxylic acids or their derivatives, aldehydes, or orthoesters. This reaction typically proceeds via an initial acylation or imine formation, followed by intramolecular cyclization and dehydration semanticscholar.orgiosrjournals.orgchemrxiv.orgsphinxsai.com.
Reaction with Carboxylic Acids: The reaction of o-phenylenediamines with carboxylic acids, often in the presence of a mineral acid catalyst (like HCl) and under reflux conditions, is a widely employed method. This process, often referred to as the Phillips-Ladenburg reaction, yields 2-substituted benzimidazoles semanticscholar.orgchemrxiv.org. For instance, the condensation of o-phenylenediamine (B120857) with acetic acid in 4N HCl under reflux for 30-40 minutes can yield 2-methyl-1H-benzimidazole in yields ranging from 50-70% chemrxiv.org. Variations include using ammonium (B1175870) chloride as a catalyst in ethanol (B145695) at 80-90°C, achieving yields of 72-90% semanticscholar.org.
Reaction with Aldehydes: Condensation of o-phenylenediamines with aldehydes, often under oxidative conditions or in the presence of specific catalysts, is another common pathway leading to 2-substituted benzimidazoles iosrjournals.orgbeilstein-journals.org. However, this reaction can sometimes suffer from selectivity issues, potentially forming both 2-substituted and 1,2-disubstituted benzimidazoles iosrjournals.orgbeilstein-journals.org.
The Phillips reaction, specifically involving the condensation of o-phenylenediamines with organic acids in the presence of dilute mineral acids, forms the basis for many this compound syntheses semanticscholar.orgadichemistry.com. This method offers advantages, particularly for preparing benzimidazoles that are difficult to obtain by simple heating.
Catalyst and Conditions: While dilute mineral acids are traditional, variations have explored other acid catalysts and conditions to improve yields and reaction rates. For aromatic acids, carrying out the Phillips reaction in sealed tubes at elevated temperatures (e.g., 180°C) can enhance yields adichemistry.com. The use of catalysts like polyphosphoric acid (PPA) or Lewis acids can also facilitate the reaction semanticscholar.orgnih.gov. For example, reacting o-phenylenediamine with formic acid in the presence of ZnO nanoparticles at 70°C yields 5-Methyl-1H-benzimidazole in 94% semanticscholar.org.
Table 2.1: Representative Phillips Reaction Conditions for this compound Synthesis
| Reactants | Catalyst/Conditions | Product Example | Yield (%) | Ref. |
| o-Phenylenediamine + Acetic Acid | 4N HCl, Reflux, 30-40 min | 2-Methyl-1H-benzimidazole | 50-70 | chemrxiv.org |
| o-Phenylenediamine + Benzoic Acid | NH₄Cl, EtOH, Reflux, 80-90°C | 2-Phenyl-1H-benzimidazole | 72-90 | semanticscholar.org |
| o-Phenylenediamine + Formic Acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94 | semanticscholar.org |
| o-Phenylenediamine + Benzaldehyde | Sealed tube, 180°C | 2-Phenyl-1H-benzimidazole | Variable | adichemistry.com |
Innovative Synthetic Approaches to this compound Scaffolds
Driven by the need for more efficient, selective, and sustainable synthetic routes, innovative methodologies have emerged, leveraging modern techniques and principles of green chemistry.
Microwave irradiation has proven to be a powerful tool in organic synthesis, significantly accelerating reaction rates, improving yields, and often enabling solvent-free conditions dergipark.org.tracs.orgmdpi.comeurekaselect.compreprints.org. For this compound synthesis, microwave-assisted methods offer distinct advantages over conventional heating.
Advantages: Microwave heating can reduce reaction times from hours to minutes and increase yields and product purity dergipark.org.tracs.orgmdpi.comeurekaselect.compreprints.org. This technique is particularly effective for condensation reactions, often leading to cleaner reaction profiles with fewer byproducts. For example, synthesizing this compound derivatives containing an imine function using microwave irradiation resulted in a 92% yield in a significantly reduced time compared to conventional heating (70%) dergipark.org.tr. Microwave-assisted synthesis can also be performed under catalyst-free conditions, further enhancing its green credentials eurekaselect.com.
Table 2.2.1: Microwave-Assisted this compound Synthesis Examples
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reaction Time | Ref. |
| o-Phenylenediamine + Imine precursor | Microwave irradiation | Imine-containing benzimidazoles | 92 | Short | dergipark.org.tr |
| 2-aryloxymethylthis compound-1-acetylhydrazines + Phenacyl bromides | Microwave-assisted condensation, DMF | 1,2,4-triazine derivatives with this compound moiety | High | Short | sioc-journal.cn |
| o-Phenylenediamine + Aldehydes | Er(OTf)₃ (1% mol), Microwave irradiation, Solvent-free | 1,2-Disubstituted benzimidazoles | 86-99 | 5-12 min | mdpi.com |
| o-Phenylenediamine + Aldehydes | Microwave irradiation, Catalyst-free | This compound derivatives | 94-98 | 5-10 min | eurekaselect.com |
| o-Phenylenediamine + Benzaldehyde | Er(OTf)₃ (1%), Microwave irradiation, Water | 1-Benzyl-2-phenyl-1H-benzimidazole | 72 | 15 min | beilstein-journals.org |
The principles of green chemistry are increasingly integrated into this compound synthesis, focusing on the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions sphinxsai.comdergipark.org.trmdpi.comeurekaselect.combohrium.comnih.govrsc.orgmdpi.comijrar.orgresearchgate.net.
Green Solvents: Water and deep eutectic solvents (DES) are emerging as preferred green solvents bohrium.commdpi.comijrar.org. For instance, L-proline has been used as an organocatalyst in aqueous media at reflux to synthesize this compound derivatives efficiently in good to excellent yields ijrar.org. Deep eutectic solvents have also been explored as both solvents and catalysts for sustainable this compound synthesis bohrium.commdpi.com.
Green Catalysts: The development of heterogeneous and recyclable catalysts is a key aspect of green synthesis semanticscholar.orgmdpi.comrsc.org. Examples include:
Organocatalysts: L-proline has been employed effectively in aqueous media ijrar.org and under solvent-free conditions with microwave irradiation ijrar.org.
Metal Catalysts: Nanoporous materials like zeolites have been used for condensation reactions, offering high chemoselectivity and shorter reaction times, though sometimes in toxic solvents mdpi.comresearchgate.net. Various metal triflates (e.g., Er(OTf)₃, In(OTf)₃, La(OTf)₃) are used as efficient and recyclable catalysts, often enabling reactions in water or solvent-free conditions beilstein-journals.orgnih.govmdpi.commdpi.com. For example, Er(OTf)₃ can promote selective synthesis of 1,2-disubstituted benzimidazoles in water at low temperatures or under microwave irradiation beilstein-journals.orgmdpi.commdpi.com.
Nanomaterials: Metal nanoparticles (e.g., ZnO, CuI) and other nanostructures serve as efficient and often recyclable catalysts semanticscholar.orgnih.govrsc.org.
Solvent-Free Conditions: Many green protocols utilize solvent-free conditions, often combined with microwave irradiation or grinding, to minimize waste and simplify work-up procedures eurekaselect.compreprints.orgrsc.org.
Table 2.2.2: Green Chemistry Approaches in this compound Synthesis
| Solvent/Conditions | Catalyst/Reagent | Product Type | Yield (%) | Notes | Ref. |
| Aqueous media, Reflux | L-Proline (organocatalyst) | This compound derivatives | Good-Excellent | Green solvent, inexpensive catalyst | ijrar.org |
| Deep Eutectic Solvents (DES) | Various DESs (as catalysts) | This compound derivatives | High | Sustainable, low-cost alternatives | bohrium.commdpi.com |
| Solvent-free, Microwave | Er(OTf)₃ (1%) | 1,2-Disubstituted benzimidazoles | 86-99 | Rapid, high yield, reduced waste | mdpi.com |
| Solvent-free, Microwave | Catalyst-free | This compound derivatives | 94-98 | Rapid, high yield, eco-friendly | eurekaselect.com |
| Water | Er(OTf)₃ | 1,2-Disubstituted benzimidazoles | 72 | Selective, mild conditions | beilstein-journals.org |
| Ethanol, Room Temp. or Solvent-free | PVP-SO₃H]HSO₄ (polymeric solid acid) | 2-Substituted benzimidazoles | Excellent | Efficient, recyclable catalyst | rsc.org |
| Aqueous media | CuNPs@vesicles (nanocatalyst) | 2-Aryl-benzimidazoles | Excellent | Recyclable, mild conditions | rsc.org |
| Solvent-free | Al₂O₃/CuI/PANI nanocomposite | Benzimidazoles | Excellent | Mild conditions, recyclable catalyst | rsc.org |
Solid-phase organic synthesis (SPOS) is a powerful technique for the combinatorial synthesis of compound libraries, enabling the rapid generation of diverse molecules with simplified purification dergipark.org.trbohrium.comnih.govresearchgate.netacs.orgresearchgate.netnih.govucsd.edu.
Methodology: SPOS for benzimidazoles typically involves immobilizing one of the reactants (e.g., o-phenylenediamine derivative) onto a solid support (resin). Subsequent reactions, such as cyclization with aldehydes or carboxylic acids, are performed on the resin-bound intermediate. Finally, the synthesized this compound is cleaved from the solid support researchgate.netacs.orgresearchgate.net. This approach allows for the introduction of diversity at specific positions of the this compound scaffold.
Advantages: SPOS facilitates the creation of large libraries of this compound derivatives with high purity and yield, often in a parallel synthesis format researchgate.netacs.orgresearchgate.netucsd.edu. The excess reagents and byproducts can be easily washed away from the solid support, simplifying purification. This method is particularly useful for drug discovery efforts where rapid screening of diverse compound sets is required researchgate.netucsd.edu. For instance, a method has been described for the solid-phase synthesis of this compound libraries, involving monoalkylation of o-phenylenediamines on resin-bound bromoacetamide, followed by cyclization with aldehydes researchgate.netacs.org.
Table 2.2.3: Solid-Phase Synthesis of this compound Libraries
| Starting Material on Resin | Coupling Partner(s) | Intermediate Formation | Final Product Type | Yield/Purity | Key Advantage | Ref. |
| Resin-bound bromoacetamide | o-Phenylenediamines | Monoalkyl resin-bound o-phenylenediamines | Benzimidazoles | High | Library generation | researchgate.netacs.org |
| Resin-bound o-nitroaniline | Aldehydes | Resin-bound o-phenylenediamine, then cyclization with aldehyde | 2,3-Disubstituted benzimidazoles | High | Parallel synthesis | researchgate.net |
| Wang resin + 4-fluoro-3-nitrobenzoic acid | Various acids/amines | Esterified resin, nitro reduction, cyclization | This compound libraries (e.g., 2-R2(x,y,w)) | High average | Diverse libraries, purity | ucsd.edu |
Compound List:
this compound
o-Phenylenediamine (OPDA)
2-Methyl-1H-benzimidazole
2-Phenyl-1H-benzimidazole
5-Methyl-1H-benzimidazole
1-Benzyl-2-phenyl-1H-benzimidazole
2-Aminomethylbenzimidazoles
this compound derivatives
1,2,4-Triazine derivatives containing this compound moiety
2-Aryl-benzimidazoles
2-Substituted benzimidazoles
1,2-Disubstituted benzimidazoles
Benzimidazolones
4-Azabenzimidazoles
5-Azabenzimidazoles
Purines
2-(4-hydroxyphenyl) this compound
5-nitrothis compound (B188599) derivatives
2-hydroxylphenyl this compound derivatives
2-mercaptomethyl-1H-benzimidazole
5-Methoxy-1H-benzimidazole
4-(1H-benzimidazol-2-yl)benzenamine
2-Aryl-1H-benzimidazoles
2-Amino-1H-benzimidazoles
N-substituted benzimidazolium salts
2-Aryl-1H-benzimidazoles
2-Substituted-N-H, -N-alkyl, and -N-aryl Benzimidazoles
2-Substituted-1H-BnZ (XIII a-b)
2-Substituted-1H-BnZ (XIII-c)
2,3-Disubstituted 6H-pyrano[2,3-f]this compound-6-ones
Trisubstituted Benzopyran Compounds (related scaffolds)
1,2,3-triazole-substituted 2H-benzopyrans
3-hydroxy-4-amino-substituted benzopyrans
2-R2(x,y,w) Benzimidazoles
Catalyst-Mediated this compound Synthesis
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of this compound synthesis, offering greener alternatives to traditional methods that often involve harsh conditions, toxic solvents, and prolonged reaction times ijarsct.co.inmdpi.com. Both homogeneous and heterogeneous catalysts, including biocatalysts, nanocatalysts, and photocatalysts, have been extensively explored.
Biocatalysis in this compound Synthesis
Biocatalysis leverages the specificity and mild reaction conditions offered by enzymes to synthesize this compound derivatives. Lipase TL IM from Thermomyces lanuginosus has been successfully employed in continuous-flow microreactors for the aza-Michael addition of benzimidazoles to α,β-unsaturated compounds, achieving high yields ranging from 76% to 97% mdpi.comresearchgate.net. α-Chymotrypsin has been utilized for the retro-Claisen reaction between β-ketoesters and o-phenylenediamines, providing an oxidant-free pathway to functionalized benzimidazoles under mild conditions with good to excellent yields tandfonline.com. Furthermore, Lipozyme® facilitates a direct, one-step synthesis of 2-alkyl-benzimidazoles from fatty acids and o-phenylenediamine under mild conditions rsc.org. Enzymatic electrochemical cascade reactions have also emerged, integrating alcohol oxidation and this compound formation using air as an oxidant and oxidase as a biocatalyst in continuous flow systems vapourtec.comrsc.org. The chemoenzymatic synthesis of fluorinated nucleoside analogs of benzimidazoles has also been reported using purine (B94841) nucleoside phosphorylase (PNP) researchgate.net.
Nanocatalysis in this compound Synthesis
Nanocatalysis has revolutionized this compound synthesis by employing materials with high surface-area-to-volume ratios, leading to enhanced catalytic activity and often enabling catalyst recyclability ijarsct.co.inijarsct.co.in.
Metal Oxide Nanoparticles: Fe₃O₄ magnetic nanoparticles (MNPs) are recognized as efficient, eco-friendly, and magnetically separable Lewis acid catalysts for this compound synthesis, offering advantages such as high surface area and low toxicity biointerfaceresearch.comjmchemsci.comearthlinepublishers.comdoi.org. Copper(II) oxide (CuO) nanoparticles have proven effective in catalyzing the synthesis of 2-arylbenzimidazoles biointerfaceresearch.com. Zinc oxide (ZnO) nanoparticles facilitate solvent-free synthesis with excellent yields ajgreenchem.comthieme-connect.com, while zinc sulfide (B99878) (ZnS) nanoparticles enable one-pot cyclocondensation reactions under mild conditions, yielding products in high yields with easy work-up and short reaction times ajgreenchem.com. Supported gold nanoparticles (AuNPs), such as Au/TiO₂, demonstrate high activity and reusability for the selective synthesis of 2-aryl and 2-alkyl benzimidazoles at ambient conditions mdpi.comthieme-connect.com. Other notable nanocatalysts include Al₂O₃/CuI/PANI nanocomposites, BiOCl/FeOCl composited with SiO₂, AlOOH–SO₃ nanoparticles, MnO₂ nanoparticles, and H₂O₂/TiO₂ P25 nanoparticle systems, which generally provide mild conditions, high yields, and recyclability rsc.org. The Ni/TCH@SBA-15 catalyst also offers mild conditions, good functional group tolerance, high yields, and catalyst reusability rsc.org.
Other Nanocatalysts: Zeolites have been utilized for the condensation of o-phenylenediamines with aromatic aldehydes mdpi.com. Ionic liquids, such as [BMIM]HSO₄, have been employed in microwave-assisted synthesis for high yields mdpi.com. Furthermore, copper-doped graphitic carbon nitride (Cu/g-C₃N₄) nanocomposites function as visible-light-driven photocatalysts doi.orgresearchgate.net, and cobalt(II) complexes with g-C₃N₄-modified TiO₂ nanoparticles act as effective visible-light-driven catalysts for oxidative coupling reactions doi.org.
Photocatalysis in this compound Synthesis
Photocatalysis, particularly using visible light, has emerged as a powerful and green strategy for this compound synthesis, often employing metal-free organic dyes or semiconductor photocatalysts doi.orgresearchgate.netacs.orgrsc.orgacs.orgccspublishing.org.cnnih.govorganic-chemistry.orgresearchgate.net. Organic dyes such as Rose Bengal (RB), Fluorescein (FL), and Eosin Y are efficient photocatalysts, enabling metal-free and environmentally friendly synthesis with good to excellent yields under mild conditions acs.orgrsc.orgacs.orgccspublishing.org.cnresearchgate.net. Eosin Y, for instance, facilitates synthesis in water with yields up to 91% ccspublishing.org.cn. The tetrazine derivative 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (pytz) is another metal-free photocatalyst that operates under visible light at ambient temperature, utilizing aerial oxygen as the oxidant to achieve good yields nih.gov. Semiconductor photocatalysts like CTAB-Coated Bi₂WO₆, Cu/Cu₂O@g-C₃N₄, and g-C₃N₄ have also demonstrated efficacy in promoting this compound synthesis doi.orgresearchgate.net. The integration of microfluidic reactors with photocatalysis offers significant advantages, including rapid synthesis, improved yields, and reduced reaction times compared to conventional batch processes acs.org.
One-Pot Synthetic Protocols for this compound Derivatives
One-pot synthetic strategies are highly valued for their efficiency, reduced waste generation, and simplified procedures, as they combine multiple reaction steps without the isolation of intermediates ajgreenchem.comorganic-chemistry.orgmdpi.compcbiochemres.comnbu.ac.inresearchgate.nettandfonline.comresearchgate.netresearchgate.netrasayanjournal.co.in.
A prominent approach involves the reductive cyclization of o-nitroanilines with aldehydes. Sodium dithionite (B78146) (Na₂S₂O₄) is a widely used reagent for this transformation, often employed under microwave irradiation or in aqueous media to efficiently produce 2-substituted benzimidazoles organic-chemistry.orgtandfonline.comresearchgate.netthieme-connect.com. An alternative method utilizes a combination of Zn and NaHSO₃ in water for a similar reductive cyclocondensation reaction pcbiochemres.comnbu.ac.in. Electrochemical reduction also provides an efficient route for this tandem process rsc.org.
Condensation and oxidative cyclization reactions are also common one-pot strategies. The condensation of o-phenylenediamines with aldehydes is a well-established route, often facilitated by catalysts such as cobalt(II) chloride hexahydrate researchgate.net. Similarly, the reaction of o-phenylenediamines with carboxylic acids, frequently catalyzed by ammonium chloride, represents another effective one-pot method researchgate.netrasayanjournal.co.in. More complex one-pot syntheses include the preparation of this compound–thiazinone derivatives through the reaction of acrylic acids and this compound-2-thiol using coupling reagents like TBTU mdpi.com. Additionally, dehydrogenative coupling of aromatic diamines with primary alcohols catalyzed by cobalt complexes offers a direct route to substituted benzimidazoles eurekaselect.com.
Substrate Scope and Diversification Strategies for this compound Derivatization
The versatility of this compound synthesis is significantly enhanced by the broad substrate scope and the availability of diversification strategies that allow for the introduction of a wide array of functional groups and structural motifs. The typical synthetic pathway involves the condensation of o-phenylenediamines (OPD) with various electrophilic partners, including aldehydes, alcohols, and carboxylic acids eurekaselect.comresearchgate.net.
Aldehyde Diversity: A broad range of aromatic, aliphatic, heteroaromatic, and even less reactive heterocyclic aldehydes can be employed, leading to the formation of diverse 2-substituted benzimidazoles doi.orgrsc.orgresearchgate.netacs.orgrsc.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net.
Amine Diversity: The use of substituted o-phenylenediamines and N-substituted nitroanilines allows for the introduction of substituents onto the nitrogen atoms of the this compound core, facilitating N-alkylation or N-arylation organic-chemistry.orgrsc.org.
Functional Group Tolerance: Many advanced synthetic methodologies exhibit excellent tolerance for various functional groups on the aromatic rings, such as halogens, methoxy (B1213986) groups, and electron-donating or electron-withdrawing substituents. This compatibility is crucial for the synthesis of complex and pharmacologically relevant this compound derivatives mdpi.comdoi.orgrsc.orgacs.orgorganic-chemistry.orgorganic-chemistry.orgtandfonline.combeilstein-journals.org.
Alternative Precursors: Beyond aldehydes and carboxylic acids, alcohols and orthoesters also serve as effective precursors in various catalytic systems, further expanding the synthetic possibilities mdpi.commdpi.comrsc.orgorganic-chemistry.orgeurekaselect.comresearchgate.net.
Utilization of o-Nitroanilines and o-Dinitrobenzenes as Precursors
o-Nitroanilines are particularly valuable starting materials for this compound synthesis. They undergo in situ reduction to the corresponding o-phenylenediamines, which then readily cyclize with a C1 source, most commonly an aldehyde, to form the this compound ring organic-chemistry.orgorganic-chemistry.orgpcbiochemres.comnbu.ac.intandfonline.comresearchgate.netthieme-connect.comrsc.orgacs.org. Common reduction methods include the use of sodium dithionite (Na₂S₂O₄) under thermal or microwave conditions organic-chemistry.orgtandfonline.comresearchgate.netthieme-connect.com, or a combination of Zn and NaHSO₃ in aqueous media pcbiochemres.comnbu.ac.in. Electrochemical reduction also provides an efficient pathway for this tandem process rsc.org. Gold catalysis, utilizing CO₂ and H₂, offers a CO₂-involved pathway for this compound synthesis from o-nitroanilines, representing a greener synthetic approach rsc.org. o-Dinitrobenzenes can also serve as precursors, typically requiring a reduction step to generate the diamine intermediate before cyclization researchgate.netresearchgate.net.
Compound List
this compound
2-chlorothis compound (B1347102)
2-methylthis compound (B154957)
1,2-phenylenediamine (o-phenylenediamine, OPD)
Aldehydes (aromatic, aliphatic, heteroaromatic)
Carboxylic acids
Orthoesters
Acrylonitriles
Acrylate esters
Phenyl vinyl sulfone
β-ketoesters
Fatty acids
Aromatic alcohols
Benzyl alcohols
Benzonitrile derivatives
o-Nitroanilines
o-Dinitrobenzenes
N-substituted nitroanilines
Imidazopyridines
Imidazoquinolines
Benzothiazoles
Quinoxalines
Benzoxazoles
1,2-dihydro-5-acenaphthylenecarboxaldehyde
2-amino-5,6-difluorothis compound
2-amino-4,6-difluorothis compound
2-amino-4,5,6-trifluorothis compound
2-amino-5-fluoro-6-methoxythis compound
2-amino-5-methoxy-4,6-difluorothis compound
(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
Acrylic acids
2-arylbenzimidazoles
2-alkylbenzimidazoles
2-substituted benzimidazoles
1,2-disubstituted benzimidazoles
N-substituted this compound derivatives
this compound–thiazinone derivatives
Functionalization at the this compound Nitrogen and Carbon Positions
The this compound nucleus offers multiple sites for chemical modification, primarily the two nitrogen atoms (N1 and N3) and the carbon atoms of the fused benzene (B151609) ring (C4-C7) and the imidazole (B134444) ring (C2). Advanced synthetic strategies have been developed to achieve regioselective and efficient functionalization at these positions, often employing transition metal catalysis, organocatalysis, and innovative reaction conditions.
Functionalization at the this compound Nitrogen (N-Functionalization)
The nitrogen atoms of the this compound ring are nucleophilic and readily undergo substitution reactions. N-alkylation and N-arylation are common modifications used to introduce various substituents, influencing solubility, electronic properties, and biological interactions.
N-Alkylation and N-Arylation : Traditional methods for N-alkylation involve the reaction of benzimidazoles with alkyl halides in the presence of a base, often leading to mixtures of N1 and N3 isomers in unsymmetrical benzimidazoles due to tautomerization. Modern approaches utilize more controlled conditions. For instance, SDS-aqueous systems with alkyl halides can achieve N-alkylation in high yields under mild, solvent-free conditions researchgate.netlookchem.com. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, are highly effective for N-arylation, allowing the introduction of aryl and heteroaryl groups with good to excellent yields mdpi.comuc.ptmit.edunih.gov. Copper-catalyzed N-vinylation reactions have also been reported, providing N-vinylated products in good yields while retaining E-stereochemistry uit.no.
N-Acylation : The introduction of acyl groups onto the nitrogen atom is typically achieved using acid anhydrides or acid chlorides. These reactions are generally straightforward, but care must be taken to avoid ring cleavage under strongly alkaline conditions ekb.egneu.edu.tr. Benzotriazole chemistry has also emerged as a green and efficient method for N-acylation in water, yielding amides, drug conjugates, and benzimidazoles with high efficiency and short reaction times nih.gov.
Table 1: Representative N-Functionalization Methods for Benzimidazoles
| Reaction Type | Reagents/Catalyst | Conditions | Typical Yields | References |
| N-Vinylation | E-bromostyrenes, Cu(I) oxide, β-ketoester ligand | Solvent-free | 54–91% | uit.no |
| N-Arylation | Aryl halides/boronic acids, Pd catalysts (e.g., Pd(OAc)2/XPhos), Base | Various solvents, elevated temperature | Up to 81% | mdpi.comuc.pt |
| N-Alkylation | Alkyl halides, SDS, aqueous base | Ambient to 55–60 °C, solvent-free | High | researchgate.netlookchem.com |
| N-Acylation | Carboxylic anhydrides/acid chlorides | Various conditions | Good to High | ekb.egneu.edu.tr |
| N-Acylation (Green) | Benzotriazole chemistry, amines | Water, room temperature or microwave irradiation | High | nih.gov |
Functionalization at the this compound Carbon Positions (C-Functionalization)
Functionalization at the carbon atoms of the this compound core is more challenging, particularly for the less activated positions of the benzene ring. The C2 position, situated between two nitrogen atoms, is the most electron-deficient and thus most susceptible to electrophilic attack and C-H activation.
C2 Functionalization :
C-H Activation and Cross-Coupling : Direct C-H activation at the C2 position is a powerful strategy for introducing aryl, alkyl, and other functional groups. Palladium catalysts are widely employed for C-H arylation and alkenylation, often achieving high regioselectivity and yields uit.nonycu.edu.tw. For example, palladium-catalyzed C-H arylation of 1-methyl-2-phenyl-1H-benzimidazole with iodobenzene (B50100) derivatives can yield 2-(biphenyl-2-yl)benzimidazoles with high regioselectivity thieme-connect.com. Copper catalysis also plays a significant role in C-H functionalization, including oxidative cross-coupling reactions with aziridines, leading to stereoselective formation of functionalized dihydroimidazobenzimidazoles acs.org. Nickel-based catalysts have been utilized for C-H activation, including C-O bond cleavage, enabling the use of phenols and enols as coupling partners uit.norsc.org. Rhodium and Scandium catalysts have also been developed for C-H functionalization, enabling cascade reactions and cyclizations beilstein-journals.orgacs.org.
Other C2 Methods : Reactions involving amidines and copper-based metal-organic frameworks (MOFs) have shown efficient C-H functionalization for this compound synthesis researchgate.net. Furthermore, reactions with alkynes, catalyzed by Rh(III) or Ru(II), can lead to this compound-fused isoindoles through C-H activation and annulation cascades acs.org.
Functionalization at C4, C5, C6, and C7 Positions : The C4-C7 positions of the benzene ring are generally less reactive. Functionalization at these sites often requires pre-installed functional groups, such as halogens, to direct subsequent cross-coupling reactions.
Halogenation and Cross-Coupling : Selective monobromination at the C5 position has been achieved using heterogeneous acid catalysts, yielding 5-bromothis compound, which can then be subjected to palladium-catalyzed cross-coupling reactions uit.no. For instance, the 5(6)-position can be functionalized via palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions, allowing the introduction of aryl or amino groups with yields up to 81% mdpi.comuc.ptresearchgate.net. These methods are crucial for introducing diversity at these less reactive positions.
Table 2: Representative C-Functionalization Methods for Benzimidazoles
| Position | Reaction Type | Reagents/Catalyst | Conditions | Typical Yields | References |
| C2 | C-H Arylation | Aryl iodides/chlorides, Pd catalysts (e.g., Pd(OAc)2), AgOTf | Sealed tube, elevated temperature (e.g., 110 °C) | 64–86% | uit.nonycu.edu.tw |
| C2 | C-H Activation/Cross-Coupling | Aziridines, Cu(II) salt, PCy3 ligand | Aerobic conditions, moderate temperature | 77–97% ee | acs.org |
| C2 | C-H Activation/Annulation | 2-Arylbenzimidazoles, alkynoates, Rh(III) catalyst | Various | Good | acs.org |
| C2 | C-H Functionalization of Amidines | Amidines, Cu–MOF catalyst | Air atmosphere, broad substrate scope | High | researchgate.net |
| C2 | C-H Arylation/Alkenylation | Chloroarenes, Ni(cod)2 catalyst | Various | Moderate to Excellent | rsc.org |
| C2 | C-H Activation/C-O Bond Activation | Phenols/enols, Ni-based catalysts | Various | Good | uit.no |
| C2 | Oxidative Cross-Coupling | Anilines, primary alkyl amines, sodium azide, Cu(II) catalyst, TBHP | Moderate temperature | Good | organic-chemistry.org |
| C2 | C-H Functionalization | 2-Nitroarenes, triphenylphosphine, alkyl isocyanates | Various | High | organic-chemistry.org |
| C2 | C-H Functionalization | 2-Nitroarenes, triphenylphosphine, trifluoroacetic anhydride | Various | High | organic-chemistry.org |
| C2 | C-H Arylation | 1-methyl-2-phenyl-1H-benzimidazole, 4-iodoanisole, [RuCl2(p-cymene)]2, PPh3 | Various | 96% | thieme-connect.com |
| C5(6) | Suzuki-Miyaura Coupling | N-protected-5-bromo-2-nitrophenyl-benzimidazole, aryl boronic acids, Pd catalyst | Various conditions | Up to 81% | mdpi.comuc.pt |
| C5(6) | Buchwald-Hartwig Amination | N-protected-5-bromo-2-nitrophenyl-benzimidazole, sulfonylanilines, Pd catalyst, base | Various conditions | Up to 81% | mdpi.comuc.pt |
| C5 | Selective Monobromination | N-bromosuccinimide (NBS), sulfonic-acid functionalized silica (B1680970) | 13 wt% catalyst | 77% | uit.no |
Mentioned Compound Names
this compound
2-substituted benzimidazoles
1,2-disubstituted benzimidazoles
5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole
N-protected-5-bromo-2-nitrophenyl-benzimidazole
2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles
N-methylthis compound
5-bromothis compound
2-aryl benzimidazoles
N-vinylated products
2-unsubstituted benzimidazoles
2-mercaptothis compound (B194830)
N-acyl this compound
1-acetylthis compound
2-benzimidazole carboxylic acid
5,6-dimethylthis compound (B1208971)
N-benzyl/alkyl-1,2-phenylenediamines
2-chloroaniline (B154045) derivatives
2-chloroaryl sulfonates
2-arylbenzimidazoles
1-methyl-2-phenyl-1H-benzimidazole
2-(4′-methoxybiphenyl-2-yl)-1-methyl-1H-benzimidazole
2-phenylthis compound (B57529)
2-arylaziridines
2-alkylaziridines
Pyrido[1,2-a]this compound
Benzimidazo[1,2-a]quinolines
Benzimidazo[1,2-a]pyrazine
Benzo rsc.orgthieme-connect.comimidazo[2,1-b]thiazoles
2-aminoheteroarenens
2-iodoarylboronic acids
N-arylamidoxime
Bis-benzimidazole
Triphenylamine–this compound derivatives
1,3-diketones
N-bromosuccinimide (NBS)
2-((1-acetyl-1H-benzo rsc.orgthieme-connect.comimidazole-2-yl)thio)-1-arylethan-1-one
6-substituted-2-aroyl-3-methylbenzimidazo[2,1-b]thiazole derivatives
Medicinal Chemistry Research on Benzimidazole Derivatives
Structure-Activity Relationship (SAR) Studies of Benzimidazole (B57391) Pharmacophores
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the this compound core. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds by systematically modifying their chemical structure and assessing the impact on their biological effects. rroij.com
The substitution pattern on the this compound ring system is a key determinant of the biological activity and selectivity of its derivatives. nih.govnih.gov Modifications at the N-1, C-2, C-5, and C-6 positions have been extensively explored to enhance therapeutic efficacy. nih.gov
Substitution at the C-2 position: This position is frequently modified to improve biological activity. For instance, the introduction of aryl or heteroaryl groups at the C-2 position can significantly influence the anticancer properties of this compound derivatives. researchgate.net SAR studies have revealed that electron-donating groups at the 2-position can enhance interactions with biological targets, thereby improving inhibitory activity. rroij.com For example, in a series of 2-substituted benzimidazoles, derivatives with a phenyl group were found to be more active than those with a methyl group or unsubstituted derivatives. rsc.org
Substitution at the N-1 position: Alkylation or arylation at the N-1 position of the this compound ring can modulate the physicochemical properties of the compounds, such as lipophilicity and hydrogen-bonding capacity, which in turn affects their biological activity. nih.gov
Substitution at the C-5 and C-6 positions: The electronic properties of substituents on the benzene (B151609) ring of the this compound scaffold play a critical role in determining biological potency. nih.gov Studies have shown that the presence of electron-withdrawing groups, such as a nitro group at the 6-position, can lead to higher activity compared to electron-donating groups. nih.gov Conversely, other studies have indicated that electron-releasing groups like a methoxy (B1213986) group can also confer strong activity. nih.gov The nature of the substituent at these positions can also influence selectivity for specific biological targets. For example, the substitution of a nitrile group at the 6-position resulted in excellent inhibition of Janus kinase 3 (JAK3). nih.gov
The following table summarizes the impact of various substituents on the biological activity of this compound derivatives.
| Position of Substitution | Substituent Type | Impact on Biological Activity | Reference Compound Example |
| C-2 | Electron-donating groups | Enhanced interactions with viral enzymes | - |
| C-2 | Phenyl group | More active than methyl or unsubstituted derivatives | - |
| C-6 | Electron-withdrawing group (e.g., Nitro) | Higher activity | - |
| C-6 | Nitrile group | Excellent JAK3 inhibition | Compound 3 |
| C-5 | Electronegative groups | More potent anti-inflammatory activity | - |
The three-dimensional conformation of this compound derivatives is a critical factor in their interaction with biological targets. acs.org Conformational analysis helps in understanding the bioactive conformation, which is the specific spatial arrangement of the molecule when it binds to its target. rroij.com
The flexible nature of certain this compound derivatives, such as bis-benzimidazoles, allows them to adopt conformations that facilitate high-affinity binding to the minor groove of DNA. nih.gov This binding can alter the DNA conformation and inhibit the function of enzymes like topoisomerases. nih.gov Computational studies, including ab initio and Density Functional Theory (DFT), have been employed to analyze the molecular conformations of this compound derivatives. acs.org These studies have shown that factors like intramolecular hydrogen bonding can confer conformational rigidity, which may affect the binding affinity to targets like double-stranded DNA. acs.org For instance, in a study of symmetric bis-2-(pyridyl)-1H-benzimidazoles, the ortho-substituted isomer exhibited lower DNA binding affinity compared to its meta and para counterparts due to conformational rigidity imposed by an intramolecular hydrogen bond. acs.org
The binding of this compound derivatives to their target proteins often involves specific hydrophobic and hydrogen-bonding interactions, which are dictated by the ligand's conformation. researchgate.net Molecular docking studies are frequently used to predict the binding modes of these compounds and to understand the key interactions that stabilize the ligand-receptor complex. researchgate.net
Mechanistic Investigations of this compound-Mediated Biological Activities
This compound derivatives exert their biological effects through a variety of mechanisms of action. nih.govresearchgate.net In the context of cancer, these compounds have been shown to interfere with several crucial cellular processes, leading to the inhibition of cancer cell growth and proliferation. nih.govbiotech-asia.org
The anticancer properties of this compound derivatives are attributed to their ability to target multiple cellular pathways involved in cancer progression. nih.govtandfonline.com These mechanisms include the disruption of microtubule dynamics and the inhibition of enzymes essential for DNA replication and repair. nih.govbiotech-asia.org
A well-established anticancer mechanism of many this compound derivatives is the inhibition of tubulin polymerization. biotech-asia.orgnih.govnih.gov Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and play a critical role in mitosis. biotech-asia.orgmdpi.com By binding to β-tubulin, this compound compounds like mebendazole (B1676124) and fenbendazole (B1672488) disrupt the assembly of microtubules. biotech-asia.orgiiarjournals.org This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. biotech-asia.orgiiarjournals.org
Several novel this compound derivatives have been designed and synthesized as potent tubulin polymerization inhibitors. nih.govacs.org For example, compound 12b , an indazole analogue of this compound, exhibited strong antiproliferative activity by inhibiting tubulin polymerization and binding to the colchicine (B1669291) site on tubulin. acs.org The following table highlights some this compound derivatives and their activity as tubulin polymerization inhibitors.
| Compound | Target | Mechanism of Action | IC50 Value | Cell Line |
| Mebendazole | β-tubulin | Inhibits microtubule assembly, induces G2/M arrest and apoptosis | - | Melanoma and lung cancer cells |
| Fenbendazole | β-tubulin | Causes microtubule destabilization, hinders tubulin polymerization | 1 µM and 10 µM | Human cancer cell lines |
| Nocodazole (B1683961) | Tubulin | Microtubule-disrupting activity | - | - |
| Compound 12b | Tubulin | Inhibits tubulin polymerization, binds to colchicine site | 9.7 nM | A2780/T (paclitaxel-resistant) |
| Compound 7n | Tubulin | Inhibits tubulin polymerization | 5.05±0.13 μM | SK-Mel-28 |
It is noteworthy that while many this compound derivatives act as microtubule-destabilizing agents, some have been found to exhibit microtubule-stabilizing activity, similar to paclitaxel. nih.govresearchgate.netdigitellinc.com
DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and chromosome segregation. tandfonline.comesisresearch.org this compound derivatives can act as topoisomerase inhibitors, converting these enzymes into cellular poisons that induce DNA damage and cell death. nih.govesisresearch.org
Topoisomerase I Inhibition: Some this compound derivatives, particularly bi- and ter-benzimidazoles, function as topoisomerase I poisons. esisresearch.org They stabilize the covalent complex between the enzyme and DNA, leading to single-strand DNA breaks. esisresearch.org For instance, 2-phenoxymethylthis compound (17 ) was identified as a potent topoisomerase I poison, more so than the reference drug camptothecin. tandfonline.comesisresearch.org
Topoisomerase II Inhibition: Other this compound derivatives have shown significant activity as topoisomerase II inhibitors. tandfonline.comesisresearch.org These compounds, such as certain this compound–rhodanine conjugates, can bind to the ATP-binding site of topoisomerase II, blocking its enzymatic activity and preventing the resolution of DNA tangles. nih.gov This leads to double-strand DNA breaks and subsequent cell death. nih.gov
The table below lists some this compound derivatives with their inhibitory activity against topoisomerases I and II.
| Compound | Target | IC50 Value | Reference Drug |
| 2-Phenoxymethylthis compound (17) | Topoisomerase I | 14.1 µM | Camptothecin |
| 5-Nitro-2-phenoxymethyl-benzimidazole (18) | Topoisomerase I | 248 µM | Camptothecin |
| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topoisomerase II | 22.3 µM | Etoposide |
| 2-(p-Nitrobenzyl)benzoxazole (6) | Topoisomerase II | 17.4 µM | Etoposide |
| Compound 8g and 8j (this compound–rhodanine conjugates) | Topoisomerase II | - | - |
Anticancer Mechanisms of Action
Inhibition of Glycolysis and Glucose Uptake (e.g., GLUT1, Hexokinase)
Cancer cells are characterized by a distinct metabolic shift known as the "Warburg effect," where they exhibit a high rate of glycolysis for energy production, even in the presence of oxygen. This metabolic reprogramming provides the necessary building blocks for rapid cell proliferation and makes the glycolytic pathway an attractive target for anticancer therapy. Certain this compound derivatives, notably repurposed anthelmintic drugs, have been found to interfere with cancer cell metabolism by inhibiting key components of glucose uptake and glycolysis.
Inhibition of Glucose Uptake (GLUT1)
The first step in glucose metabolism is its transport into the cell, a process mediated by glucose transporters (GLUTs). The GLUT1 isoform is frequently overexpressed in a wide variety of cancers and is a rate-limiting factor for glucose uptake. By blocking this transporter, it is possible to effectively starve cancer cells of their primary fuel source.
Fenbendazole , a this compound commonly used in veterinary medicine, has been identified as an inhibitor of the GLUT1 transporter. Research suggests that fenbendazole's anticancer mechanism involves reducing glucose uptake in cancer cells. This effect is believed to be linked to the activation of the p53 tumor suppressor protein, which can in turn down-regulate the expression of GLUT transporters.
Inhibition of Hexokinase
Once inside the cell, glucose is phosphorylated by the enzyme hexokinase (HK), the first rate-limiting step of the glycolytic pathway. Hexokinase II (HK2) is the predominant isoform in many cancer types and is a critical factor for maintaining a high glycolytic rate. Direct inhibition of HK2 by this compound derivatives has been demonstrated in enzymatic assays.
Several common benzimidazoles have been tested for their ability to inhibit human hexokinase II. In these studies, Fenbendazole emerged as the most potent inhibitor with a reported IC50 value of 0.29 µM.
Other benzimidazoles also showed inhibitory activity against HK2, though to a lesser extent. Albendazole (B1665689) and Mebendazole were found to inhibit the enzyme with IC50 values of 2.5 µM and 10 µM, respectively.
By targeting both glucose entry into the cell and the first committed step of its metabolism, these this compound compounds can effectively disrupt the energy supply of cancer cells, leading to reduced proliferation and enhanced cell death.
Table of Selected this compound Derivatives Targeting Glycolysis
| Compound | Molecular Target | Reported IC50 Value | Key Research Findings |
| Fenbendazole | Glucose Transporter 1 (GLUT1) | Not specified | Reduces glucose uptake in cancer cells, linked to p53 activation. |
| Fenbendazole | Hexokinase II (HK2) | 0.29 µM | The most potent HK2 inhibitor among the tested benzimidazoles. |
| Albendazole | Hexokinase II (HK2) | 2.5 µM | Demonstrates moderate inhibitory activity against HK2. |
| Mebendazole | Hexokinase II (HK2) | 10 µM | Shows inhibitory activity against HK2. |
Antifungal Mechanisms of Action
This compound derivatives exhibit a significant antifungal effect through various mechanisms, primarily by interfering with essential cellular processes in fungal pathogens. These mechanisms include the disruption of microtubule assembly and the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
Interference with Microtubule Assembly in Fungal Pathogens
A primary antifungal mechanism of this compound compounds is their ability to interfere with the assembly of microtubules, which are crucial for various cellular functions in fungi, including cell division and shape maintenance. asm.org
Benzimidazoles, such as carbendazim (B180503), benomyl (B1667996), and thiabendazole (B1682256), exert their antifungal effects by binding to β-tubulin, a protein subunit of microtubules. apsnet.orgnih.govresearchgate.net This binding disrupts the polymerization of tubulin into microtubules, a process essential for fungal cell structure and division. apsnet.orgresearchgate.netnih.gov The antimitotic action of these compounds in fungi is mediated by this binding to fungal tubulin. apsnet.orgapsnet.org
Research has demonstrated that the binding affinity of benzimidazoles to β-tubulin correlates with their antifungal activity. apsnet.org For instance, studies on Fusarium graminearum showed that carbendazim and benomyl significantly inhibited the polymerization of tubulin subunits in vitro. apsnet.orgresearchgate.net This interference with microtubule assembly has been convincingly demonstrated in vivo, leading to the disruption of normal microtubule functioning in fungal cells. apsnet.orgapsnet.org
The specificity of benzimidazoles for fungal tubulin over mammalian tubulin contributes to their selective toxicity. asm.org However, resistance can emerge in fungi through single amino acid changes in the β-tubulin protein, which reduces the binding affinity of the this compound compound. asm.orgnih.gov For example, a mutation from glutamic acid to glycine (B1666218) at position 198 of β-tubulin has been shown to reduce the binding of benzimidazoles and confer resistance. asm.orgnih.gov
Some novel this compound-containing flavonol derivatives have been developed as potent tubulin polymerization inhibitors against fungi like Botrytis cinerea. nih.gov These derivatives have shown a stronger binding affinity for β-tubulin than traditional benzimidazoles like carbendazim, leading to significant changes in the structure of intracellular microtubules. nih.gov
Inhibition of Ergosterol Biosynthesis via Cytochrome P450 14α-Sterol Demethylase (CYP51)
While many benzimidazoles are known to target microtubules, some novel derivatives exhibit a different primary mechanism of antifungal action: the inhibition of ergosterol biosynthesis. nih.govfraunhofer.de Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death.
A notable example is the this compound derivative (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)this compound (EMC120B12), which has demonstrated high antifungal activity against several pathogenic yeast species, including those resistant to other antifungals. nih.govfraunhofer.de Studies have strongly suggested that this compound targets Erg11p, an enzyme also known as cytochrome P450 14α-sterol demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. nih.govfraunhofer.de
The inhibition of Erg11p by this this compound derivative leads to a blockage in the ergosterol pathway. nih.govfraunhofer.de This is evidenced by the accumulation of a specific marker sterol, 14-methylergosta-8,24(28)-dien-3β,6α-diol, as well as other previously unknown sterols with a 3β,6α-diol structure, in cells treated with the compound. nih.govfraunhofer.de This finding represents the first instance of a this compound compound being shown to block the ergosterol biosynthesis pathway, expanding the known antifungal mechanisms of this chemical class. nih.govfraunhofer.de
Antiparasitic and Anthelmintic Mechanisms of Action
This compound derivatives are widely used as antiparasitic and anthelmintic agents. Their efficacy stems from their ability to selectively target and disrupt crucial cellular processes in parasites, leading to their immobilization and death.
Selective Binding to Parasite β-Tubulin
The primary mechanism of action for this compound anthelmintics is their selective binding to the β-tubulin subunit of microtubules in parasitic worms. patsnap.commsdvetmanual.comslideshare.net This binding is significantly more affine for parasite β-tubulin than for mammalian tubulin, which accounts for the selective toxicity of these compounds. msdvetmanual.compatsnap.comnbinno.com
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for a variety of cellular functions in parasites, including cell division, maintenance of cell shape, motility, and nutrient absorption. msdvetmanual.com Benzimidazoles bind to the colchicine-sensitive site of the parasite's β-tubulin, inhibiting its polymerization into microtubules. nbinno.comwikipedia.orgnih.gov This disruption of the tubulin-microtubule equilibrium alters all cellular functions that depend on microtubules. msdvetmanual.com The rate of dissociation of benzimidazoles from parasite tubulin is much lower than from mammalian tubulin, further contributing to their selective action. msdvetmanual.com
Resistance to benzimidazoles in some parasites has been linked to specific amino acid substitutions in the β-tubulin protein, such as a change from phenylalanine to tyrosine at position 200, which can reduce the binding affinity of the drug. nih.gov
Disruption of Microtubule Function in Parasites
By binding to β-tubulin and inhibiting its polymerization, benzimidazoles effectively disrupt the structure and function of microtubules in parasites. patsnap.commsdvetmanual.comslideshare.net This disruption has a cascade of detrimental effects on the parasite's cellular processes.
This disruption of microtubule-dependent processes ultimately leads to the parasite's inability to maintain its cellular functions, resulting in paralysis and death. patsnap.com
Impairment of Glucose Uptake in Parasites
A critical consequence of microtubule disruption in parasites by benzimidazoles is the severe impairment of glucose uptake. patsnap.comnbinno.comnih.govyoutube.com Glucose is the primary source of energy for most parasitic worms, and its deprivation leads to a depletion of their glycogen (B147801) stores. nbinno.comwikipedia.orgnih.govyoutube.com
The inhibition of glucose absorption compromises the parasite's energy metabolism, leading to a decrease in the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. patsnap.comnih.gov This energy depletion results in the immobilization of the parasite and, eventually, its death. patsnap.comnih.gov
Some benzimidazoles, like fenbendazole, have been shown to down-regulate glucose uptake by impacting glucose transporters such as GLUT1 and key glycolytic enzymes like hexokinase II. iiarjournals.orgacs.org At higher concentrations, albendazole can also inhibit metabolic enzymes like malate (B86768) dehydrogenase, further disrupting the parasite's energy production. wikipedia.orgnih.gov
Table of Research Findings on this compound Mechanisms of Action
| Mechanism | Target Molecule/Process | Effect | Example Compounds | References |
|---|---|---|---|---|
| Antifungal - Microtubule Interference | β-Tubulin | Inhibition of microtubule polymerization, disruption of cell division and shape. | Carbendazim, Benomyl, Thiabendazole | asm.orgapsnet.orgnih.govresearchgate.net |
| Antifungal - Ergosterol Biosynthesis Inhibition | Cytochrome P450 14α-Sterol Demethylase (CYP51/Erg11p) | Blockage of the ergosterol pathway, disruption of fungal cell membrane. | (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)this compound (EMC120B12) | nih.govfraunhofer.de |
| Antiparasitic - Selective Tubulin Binding | Parasite β-Tubulin | Selective binding and inhibition of polymerization, leading to microtubule disruption. | Albendazole, Mebendazole, Fenbendazole | patsnap.commsdvetmanual.comslideshare.netpatsnap.comnbinno.com |
| Antiparasitic - Microtubule Disruption | Cytoplasmic Microtubules | Impaired secretory transport and organelle movement in intestinal cells. | Mebendazole | nih.gov |
| Antiparasitic - Impaired Glucose Uptake | Glucose Transport and Metabolism | Reduced glucose absorption, depletion of glycogen, and decreased ATP production. | Albendazole, Fenbendazole | patsnap.comnbinno.comiiarjournals.orgnih.govyoutube.com |
Anti-inflammatory Mechanisms of Action
This compound derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through their ability to modulate the activity of key enzymes involved in the inflammatory cascade.
A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. plantarchives.org COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.net While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. plantarchives.orgresearchgate.net
Many non-steroidal anti-inflammatory drugs (NSAIDs) target both COX-1 and COX-2. nih.gov However, selective inhibition of COX-2 is often preferred to reduce the side effects associated with COX-1 inhibition. nih.gov Research has shown that certain novel this compound derivatives can act as selective COX-2 inhibitors. ekb.eg For instance, a series of 2-substituted this compound derivatives demonstrated significant anti-inflammatory potential with IC50 values lower than the standard drug ibuprofen (B1674241) in in-vitro assays. nih.gov Molecular docking studies have further elucidated the binding of these compounds within the active site of the COX-2 enzyme. plantarchives.orgekb.eg
Table 3: Selected this compound Derivatives as COX Inhibitors
| Compound | In Vitro COX-2 Inhibition (IC50) | Reference |
|---|---|---|
| Molecule 4a | 0.23 µM | ekb.eg |
| Molecule 4b | 0.27 µM | ekb.eg |
| Molecule 5 | 0.24 µM | ekb.eg |
| Molecule 6 | 0.13 µM | ekb.eg |
| Molecule 9 | 0.15 µM | ekb.eg |
| Indomethacin (Standard) | 0.41 µM | ekb.eg |
Drug Discovery and Development Research Avenues
The versatility of the this compound scaffold makes it a privileged structure in medicinal chemistry, with ongoing research exploring its potential in various therapeutic areas. nih.gov
The this compound nucleus is considered a "privileged scaffold" because its physicochemical properties, including its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind effectively to a wide range of biological macromolecules. nih.gov This has led to its extensive use in target-based drug design, where molecules are rationally designed to interact with specific biological targets implicated in disease.
In cancer research, for example, this compound derivatives have been designed to target various key proteins involved in tumor growth and progression. These targets include:
Vascular Endothelial Growth Factor Receptor (VEGFR) researchgate.net
Epidermal Growth Factor Receptor (EGFR) researchgate.netnih.gov
Poly (ADP-ribose) polymerases (PARPs) researchgate.net
Topoisomerases researchgate.netnih.gov
Tubulin researchgate.net
The design strategy often involves creating hybrid molecules where the this compound scaffold is linked to other pharmacophores to achieve multi-targeting effects, which can be advantageous in overcoming drug resistance. nih.gov For instance, novel this compound-triazole hybrids have been synthesized and evaluated as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. nih.gov The rational design of these compounds is often guided by molecular docking studies to predict and analyze their binding interactions within the active sites of their target enzymes. nih.gov This structure-based approach allows for the strategic modification of the this compound scaffold to develop more potent and selective therapeutic agents. nih.gov
High-Throughput Screening (HTS) and Combinatorial Chemistry for Lead Identification
High-Throughput Screening (HTS) and combinatorial chemistry are pivotal strategies in modern drug discovery for identifying novel lead compounds. HTS allows for the rapid, automated testing of large numbers of chemical compounds against a specific biological target. nih.gov This process is instrumental in sifting through vast chemical libraries to find "hits" or "leads" that show the desired activity. nih.gov Combinatorial chemistry complements HTS by enabling the rapid synthesis of large, diverse libraries of compounds from a common molecular scaffold. nih.gov
In the context of this compound research, these techniques have been effectively combined to accelerate the discovery of new therapeutic agents. The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets. researchgate.net
Combinatorial Synthesis of this compound Libraries:
The generation of diverse this compound libraries is a key preliminary step for HTS. Various synthetic methodologies have been developed to create these libraries efficiently. One notable approach is liquid-phase combinatorial synthesis (LPCS), which utilizes a soluble polymer support like poly(ethylene glycol) (PEG). gsconlinepress.comgsconlinepress.com This method allows for the synthesis of structurally diverse benzimidazoles in high yield and purity, which is crucial as libraries are often screened without prior purification. gsconlinepress.com For example, a library of 1-substituted-2-alkylthio-5-carbamoylbenzimidazoles was successfully constructed using this liquid-phase methodology. gsconlinepress.com Another advanced technique involves the creation of DNA-encoded this compound libraries. In one study, a library containing 320 million unique this compound compounds was synthesized, with each molecule tagged with a unique DNA sequence. nih.gov This encoding allows for efficient identification of compounds that bind to a target through amplification and sequencing of the DNA tag. nih.gov
HTS in Identifying this compound Leads:
Once this compound libraries are synthesized, HTS is employed to screen for biological activity. This has led to the identification of promising lead compounds for various diseases. For instance, a cell-based HTS of a 10,000-compound diversity library was used to identify selective inhibitors of the FLT3 receptor tyrosine kinase, a driver mutation in approximately 25% of acute myeloid leukemia (AML) cases. semanticscholar.org This screening identified a this compound-based compound, HP1142, which was highly selective against leukemia cells with the FLT3/ITD mutation. semanticscholar.org Further optimization of this lead to improve aqueous solubility resulted in the more potent compound, HP1328. semanticscholar.org
Below is a table summarizing examples of these approaches:
| Methodology | Library Type/Size | Target/Application | Key Finding | Reference |
| Liquid-Phase Combinatorial Synthesis | Structurally diverse this compound library | General drug discovery | Efficient parallel synthesis of this compound libraries with high purity. gsconlinepress.comgsconlinepress.com | gsconlinepress.com, gsconlinepress.com |
| DNA-Encoded Library Synthesis | 320 million-member this compound library | NK3 receptor | Discovery of a novel, potent, and specific antagonist of the NK3 receptor. nih.gov | nih.gov |
| Cell-Based High-Throughput Screening | 10,000-compound diversity library | FLT3/ITD mutation in AML | Identification of HP1142, a selective this compound-based inhibitor. semanticscholar.org | semanticscholar.org |
These examples underscore the power of combining combinatorial chemistry for library generation with HTS for rapid screening to identify novel and potent this compound-based lead compounds for therapeutic development.
Computational Approaches in this compound Drug Design
Computational methods have become indispensable in modern drug discovery, significantly accelerating the design and optimization of new therapeutic agents. plos.orgmdpi.com These in silico techniques, including virtual screening and de novo design, are widely applied to the this compound scaffold to predict interactions with biological targets, optimize structures for better activity, and identify promising new drug candidates from large compound databases. mdpi.com
Virtual Screening:
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This process can be either ligand-based or structure-based.
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand as a template to search for other compounds with similar properties. In one study, LBVS was performed on the ZINC15 database using the this compound scaffold to find potential inhibitors of Triosephosphate Isomerase (TIM), a key enzyme in parasites like Trypanosoma cruzi and Leishmania mexicana. gsconlinepress.comrjptonline.org This screening identified thousands of this compound-containing molecules, which were then further analyzed. gsconlinepress.comrjptonline.org
Structure-Based Virtual Screening (SBVS): This approach relies on the 3D structure of the target protein. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov This method has been extensively used for this compound derivatives. For example, docking studies were employed to identify novel 2-aryl this compound compounds as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR kinases. nih.gov
Molecular Docking and Dynamics:
Molecular docking is a powerful tool to elucidate the binding mode of this compound derivatives within the active site of a target protein. It helps in understanding key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov For instance, docking simulations of designed benzimidazoles with the Epidermal Growth Factor Receptor (EGFR) revealed that keto-benzimidazoles with sulfonyl substituents formed stable complexes. nih.gov Similarly, docking studies of this compound-triazole hybrids with EGFR helped to rationalize their promising cytotoxic activity. koreascience.kr Molecular dynamics simulations are often used in conjunction with docking to study the stability of the ligand-protein complex over time. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR):
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. gsconlinepress.com 3D-QSAR models, for example, were generated to explore the molecular properties of N-substituted this compound derived carboxamides that have the highest influence on their antioxidative activity. researchgate.net Such models are valuable for predicting the activity of newly designed compounds and for guiding the synthesis of more potent analogues. nih.gov
The following table summarizes several computational studies on this compound derivatives:
| Computational Method | Target Enzyme/Protein | Objective | Key Outcome | Reference |
| Ligand-Based Virtual Screening & Molecular Docking | Trypanosoma cruzi Triosephosphate Isomerase (TcTIM) | Identify new trypanocidal agents | Identified 1604 potential TcTIM inhibitors from the ZINC15 database. gsconlinepress.com | gsconlinepress.com |
| Molecular Docking | EGFR (Wild-Type and T790M mutant) | Evaluate designed benzimidazoles as EGFR inhibitors | Keto-benzimidazoles with sulfonyl groups showed high binding affinities. nih.gov | nih.gov |
| Molecular Docking & Molecular Dynamics | Beta-tubulin | Investigate anthelmintic activity | Identified a this compound derivative with optimal binding features compared to albendazole. semanticscholar.org | semanticscholar.org |
| 3D-QSAR | Not specified | Correlate structure with antioxidative activity | Generated models to explore molecular properties influencing antioxidative activity. researchgate.net | researchgate.net |
| Virtual Screening & Molecular Docking | EGFR, VEGFR-2, PDGFR kinases | Identify multi-target kinase inhibitors | Discovered a series of 2-aryl this compound compounds with inhibitory activity against multiple kinases. nih.gov | nih.gov |
These computational strategies play a crucial role in the rational design of this compound-based drugs, saving time and resources by prioritizing the synthesis and testing of the most promising candidates. plos.org
Emerging Trends in this compound Therapeutics
Research into this compound-based therapeutics is continually evolving, with several emerging trends aimed at enhancing their efficacy, specificity, and application in complex diseases. These trends leverage cutting-edge scientific advancements to overcome existing limitations and unlock the full therapeutic potential of the this compound scaffold.
Personalized Medicine Approaches with this compound Compounds
Personalized medicine, also known as precision medicine, is an approach that tailors medical treatment to the individual characteristics of each patient, including their genetic makeup, environment, and lifestyle. nih.gov In oncology, this often involves targeting specific oncogenic markers present in a patient's tumor. nih.gov this compound derivatives are well-suited for this approach due to their structural versatility, which allows them to be designed as highly selective inhibitors for specific molecular targets. nih.gov
There is growing evidence for the application of benzimidazoles in precision medicine. For example, the anthelmintic drug albendazole has shown preferential activity against Human Papillomavirus (HPV)-negative head and neck squamous cell carcinoma (HNSCC). nih.govresearchgate.net A study screening 20 HNSCC cell lines found that 13 out of 14 HPV-negative lines responded to albendazole with an average IC50 of 152 nM, whereas only 3 of 6 HPV-positive lines responded. nih.gov This suggests that the HPV status of the tumor could be a biomarker to guide the use of albendazole in HNSCC patients, representing a personalized treatment strategy. nih.govresearchgate.net The development of this compound derivatives as targeted therapies for specific genetic profiles in cancers is an active area of research, forming a cornerstone of their future in precision medicine. nih.gov
Nanotechnology-Assisted Drug Delivery of this compound Formulations
A significant challenge for many this compound compounds, including the repurposed drugs albendazole and mebendazole, is their poor aqueous solubility and limited bioavailability, which can hinder their clinical effectiveness. gsconlinepress.comgsconlinepress.com Nanotechnology offers a powerful solution to these limitations by using nanocarriers to improve the pharmacokinetic profiles of these drugs. gsconlinepress.comgsconlinepress.com
Various types of nanoparticles have been explored for the delivery of benzimidazoles:
Polymeric Nanoparticles: Biodegradable polymers like PLGA, PEG, and chitosan (B1678972) have been used to encapsulate benzimidazoles. gsconlinepress.com These nanoparticles can provide sustained drug release, protect the drug from degradation, and improve solubility. gsconlinepress.com For instance, benznidazole-loaded polymeric nanoparticles have been developed for potential oral treatment of Chagas disease. mdpi.com
Lipid-Based Nanocarriers: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are biocompatible systems that can enhance the solubility and oral bioavailability of benzimidazoles. gsconlinepress.com
Nanoemulsions: Nanoemulsions have been designed as stable intravenous delivery systems for poorly water-soluble antitumor this compound derivatives, showing sustained release profiles. researchgate.net
By encapsulating benzimidazoles in nanoparticles, researchers can enhance their delivery to target tissues, such as tumors, through mechanisms like the Enhanced Permeability and Retention (EPR) effect. gsconlinepress.com This leads to higher local drug concentrations, improved therapeutic efficacy, and reduced systemic toxicity. gsconlinepress.comgsconlinepress.com
| Nanocarrier Type | This compound Drug | Advantage | Therapeutic Goal | Reference |
| Polymeric Nanoparticles | Albendazole, Mebendazole | Sustained release, protection from degradation | Improved anticancer efficacy | gsconlinepress.com |
| Solid Lipid Nanoparticles (SLNs) | General Benzimidazoles | Improved solubility and oral bioavailability | Enhanced drug delivery | gsconlinepress.com |
| Nanoemulsions | Antitumor this compound Derivative | Stable intravenous formulation, sustained release | Overcoming poor water solubility for IV administration | researchgate.net |
| Cationic Polymeric Nanoparticles | Benznidazole | Enhanced cellular uptake, improved anticancer efficacy | Targeted cancer therapy | nih.gov |
Development of Multitarget Ligands and Polypharmacological Strategies
Complex diseases like cancer often involve multiple biological pathways. Consequently, drugs that act on a single target may have limited efficacy or be susceptible to drug resistance. nih.gov Polypharmacology, the concept of designing single chemical entities that can modulate multiple targets, has emerged as a promising strategy to overcome these challenges. nih.gov The this compound scaffold is ideally suited for the development of such multitarget ligands due to its ability to interact with a wide range of enzymes and receptors. nih.govacs.org
A significant focus in this area has been the development of multi-target kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. This compound derivatives have been designed to simultaneously inhibit several key kinases involved in tumor growth and angiogenesis, such as:
Epidermal Growth Factor Receptor (EGFR)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Platelet-Derived Growth Factor Receptor (PDGFR)
For example, a series of 2-aryl this compound derivatives were identified as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR. nih.gov Similarly, novel this compound-triazole hybrids were designed and synthesized as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. tandfonline.comresearchgate.net This multi-targeted approach may lead to improved therapeutic efficacy and a lower likelihood of resistance development compared to single-target agents. nih.gov
Drug Repurposing of Existing this compound-Based Agents
Drug repurposing, or repositioning, is a strategy of identifying new uses for approved drugs that are outside the scope of the original medical indication. ecancer.org This approach offers several advantages, including reduced development time and costs, as the safety and pharmacokinetic profiles of these drugs are already well-established. ecancer.org Several this compound-based anthelmintics (anti-parasitic drugs) have been extensively investigated for their potential as anticancer agents. nih.govkoreascience.krnih.gov
The most prominent examples include:
Mebendazole (MBZ): Originally used to treat parasitic worm infections, mebendazole has shown significant anticancer activity in a wide range of preclinical studies. nih.govecancer.org Its mechanisms of action include disruption of microtubule polymerization, inhibition of angiogenesis, and modulation of key signaling pathways. nih.govkoreascience.kr Mebendazole is being investigated for various cancers, including brain tumors, colorectal cancer, and melanoma. nih.govmdpi.com417integrativemedicine.com
Albendazole (ABZ): Another widely used anthelmintic, albendazole also exhibits anticancer properties primarily through microtubule disruption. nih.govhealnavigator.com It has shown efficacy against various cancer types, including ovarian cancer, hepatocellular carcinoma, and HNSCC. plos.orgnih.govhealnavigator.com
Fenbendazole and Flubendazole (B1672859): These veterinary anthelmintics are also being explored for their anticancer potential, showing effects on microtubule dynamics and cancer cell viability. mdpi.comkoreascience.kr
The repurposing of these this compound anthelmintics represents a promising and cost-effective strategy to expand the arsenal (B13267) of cancer therapeutics. koreascience.krnih.gov Their well-known safety profiles make them attractive candidates for combination therapies with existing chemotherapy agents and radiation. koreascience.krmdpi.com
Preclinical and Clinical Development of this compound-Containing Drug Candidates
The journey of a this compound derivative from a laboratory curiosity to a clinically approved drug is a long and rigorous process involving extensive preclinical and clinical evaluation. This section details the research findings from these crucial stages of development for several promising this compound-containing drug candidates across various therapeutic areas.
Anticancer Agents
The structural similarity of the this compound core to purine (B94841) nucleotides has made it a fertile ground for the development of novel anticancer agents. natap.org These compounds often interact with key biomolecules involved in cancer cell proliferation and survival. natap.org
Veliparib (B1684213) (ABT-888)
Veliparib is an orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.govclinicaltrialsarena.com By inhibiting PARP, veliparib is investigated for its potential to enhance the efficacy of DNA-damaging chemotherapies, particularly in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations. nih.govclinicaltrialsarena.com
Preclinical Research: In preclinical studies, veliparib has been evaluated in combination with the chemotherapy agent temozolomide (B1682018) across a range of tumor models, including lymphoma, glioma, melanoma, and cancers of the colon, breast, ovary, lung, prostate, and pancreas. These studies demonstrated significant inhibition of PARP in all tested xenograft tumors. natap.org
Clinical Development: Veliparib has undergone extensive clinical investigation in numerous trials. clinicaltrialsarena.com In a phase I study, veliparib was found to be safe and tolerable, with an objective response rate (ORR) of 23% and a clinical benefit rate of 37% in patients with BRCA-mutated cancers. ovid.com The recommended phase II dose was established at 400 mg twice daily. ovid.com
However, not all clinical trials have yielded positive results. Two phase III trials investigating veliparib in combination with chemotherapy for advanced non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) failed to meet their primary endpoints. nih.gov
Conversely, the SWOG S1416 clinical trial showed that adding veliparib to cisplatin (B142131) chemotherapy significantly extended progression-free survival (PFS) in patients with TNBC that exhibited a "BRCA-like" phenotype, even in the absence of germline BRCA1/2 mutations. nih.govoup.com In this study, patients receiving veliparib had a median PFS of 5.9 months compared to 4.2 months for those receiving placebo. oup.com
Interactive Table: Clinical Trial Data for Veliparib
| Trial Identifier | Phase | Condition | Intervention | Key Findings |
|---|---|---|---|---|
| SWOG S1416 | III | Triple-Negative Breast Cancer (BRCA-like) | Veliparib + Cisplatin | Median PFS of 5.9 months with veliparib vs. 4.2 months with placebo. nih.govoup.com |
| Phase I | I | BRCA-mutated Cancers | Veliparib (monotherapy) | ORR of 23%, Clinical Benefit Rate of 37%. ovid.com |
| Phase III | III | Non-Small Cell Lung Cancer | Veliparib + Chemotherapy | Failed to meet primary endpoint. nih.gov |
| Phase III | III | Triple-Negative Breast Cancer | Veliparib + Chemotherapy | Failed to meet primary endpoint. nih.gov |
Mebendazole
Originally developed as an anthelmintic drug, mebendazole has been repurposed for its potential anticancer activities, primarily through the disruption of microtubule formation in cancer cells. takeda.combiospace.com
Preclinical Research: Preclinical models of glioblastoma and other brain cancers have shown that mebendazole can extend survival. biospace.com
Interactive Table: Clinical Trial Data for Mebendazole
| Trial Identifier | Phase | Condition | Intervention | Key Findings |
|---|---|---|---|---|
| NCT02644291 | I | Newly Diagnosed High-Grade Gliomas | Mebendazole + Temozolomide | Median overall survival of 21 months; 41.7% survival at 2 years. takeda.combiospace.com |
| CTRI/2018/01/011542 | II | Recurrent Glioblastoma | Mebendazole + Lomustine or Temozolomide | Did not meet primary endpoint in the overall population. In ECOG PS 0-1 patients, CCNU-MBZ arm had a 9-month OS of 57.9%. nih.gov |
Albendazole
Similar to mebendazole, albendazole is another anthelmintic agent being investigated for its anticancer properties due to its ability to inhibit microtubule polymerization. semanticscholar.orgnih.gov
Preclinical Research: Preclinical studies have demonstrated that albendazole inhibits the growth of colon cancer cells, reduces the size of xenograft tumors, and shows efficacy in patient-derived organoids. nih.govacs.org It has also been shown to sensitize chemoresistant colon cancer cells to standard chemotherapies like 5-fluorouracil (B62378) and oxaliplatin. nih.govacs.org Mechanistically, albendazole has been found to modulate the expression of RNF20, an E3 ubiquitin ligase, leading to apoptosis in colon cancer cells. nih.govacs.org
Clinical Development: Albendazole is currently being evaluated in several ongoing clinical trials for colorectal cancer and other solid tumors. nih.gov A study (NCT02255292) has suggested that albendazole may improve chemosensitivity and reduce tumor burden in patients with colorectal cancer when used in combination with chemotherapy. oup.com
Nocodazole
Nocodazole is a this compound derivative that acts as a potent microtubule-disrupting agent. oup.com
Preclinical Research: In preclinical studies, nocodazole has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells by causing microtubule depolymerization, without affecting the viability of normal T-lymphocytes. natap.orgmedpath.com The mechanism of action involves mitochondrial membrane depolarization and the activation of caspases. medpath.com It is currently under preclinical investigation for its potential to target leukemia stem cells. oup.com
Antiviral Agents
The this compound scaffold has also been a valuable template for the development of antiviral drugs, targeting various viral proteins and replication processes.
Maribavir is an antiviral drug that inhibits the UL97 protein kinase of cytomegalovirus (CMV), a common and potentially serious infection in transplant recipients. nih.gov
Clinical Development: A phase 3, open-label study (NCT02931539, SOLSTICE trial) compared maribavir to investigator-assigned therapy (IAT) in transplant recipients with refractory or resistant CMV infections. nih.govoup.com The study found that maribavir was superior to IAT in achieving CMV viremia clearance at week 8 (55.7% vs. 23.9%). nih.govoup.com A key secondary endpoint of viremia clearance and symptom control maintained through week 16 was also met (18.7% vs. 10.3%). nih.govoup.com
In another phase 3 trial (AURORA, NCT02927067) for the first-line treatment of CMV infection post-hematopoietic cell transplant, maribavir did not meet the non-inferiority endpoint compared to valganciclovir (B601543) for CMV viremia clearance at week 8. oup.com However, at week 16, a comparable percentage of patients in both groups maintained viremia clearance. oup.com
A phase 2 study in patients with CMV infection resistant or refractory to standard therapies showed that 67% of patients treated with maribavir achieved undetectable plasma CMV DNA within six weeks. clinicaltrialsarena.com
Interactive Table: Clinical Trial Data for Maribavir
| Trial Identifier | Phase | Condition | Intervention | Key Findings |
|---|---|---|---|---|
| NCT02931539 (SOLSTICE) | III | Refractory/Resistant CMV Infection | Maribavir vs. Investigator-Assigned Therapy | Superior CMV viremia clearance at week 8 (55.7% vs. 23.9%). nih.govoup.com |
| NCT02927067 (AURORA) | III | First-Line CMV Infection | Maribavir vs. Valganciclovir | Did not meet non-inferiority for viremia clearance at week 8. oup.com |
| Phase II | II | Resistant/Refractory CMV Infection | Maribavir (dose-ranging) | 67% of patients achieved undetectable CMV DNA within 6 weeks. clinicaltrialsarena.com |
Telbivudine is a nucleoside analog approved for the treatment of chronic hepatitis B.
Clinical Development: The pivotal phase 3 GLOBE study, which enrolled over 1,300 patients, demonstrated that telbivudine was superior to lamivudine (B182088) in reducing HBV DNA levels after one year of treatment in both HBeAg-positive and HBeAg-negative patients. natap.orgovid.com After two years, 82% of HBeAg-negative patients and 56% of HBeAg-positive patients treated with telbivudine achieved undetectable virus levels. biospace.com
Another phase 3 trial in Chinese patients with chronic hepatitis B also showed the superiority of telbivudine over lamivudine in achieving undetectable HBV DNA levels at 52 weeks (70% vs. 43%). nih.gov A 24-week phase 3 study comparing telbivudine to adefovir (B194249) in HBeAg-positive patients found that telbivudine led to a significantly greater reduction in HBV DNA. nih.gov
Enviroxime is a this compound derivative that has been studied for its antiviral activity against rhinoviruses and poliovirus.
Preclinical Research: In vitro studies have shown that enviroxime inhibits the replication of poliovirus and rubella virus. thieme-connect.com It has also been reported to have strong antiviral effects against enterovirus 71 (EV71) with an EC50 of 0.15 µM by targeting the viral protein 3A. nih.gov Vinylacetylene analogs of enviroxime have been synthesized and shown to have potent activity against poliovirus in tissue culture. nih.gov One such analog was found to be orally bioavailable and effective in a mouse model of Coxsackie A21 infection. nih.gov
Clinical Development: Despite its in vitro activity, enviroxime did not demonstrate a significant clinical effect against natural rhinovirus infections in a community-based trial when administered intranasally. researchgate.net
Antifungal Agents
The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections. Several this compound derivatives are being investigated for this purpose.
VT-1161 (Oteseconazole)
VT-1161 is an oral antifungal agent that is highly selective for fungal CYP51, an enzyme essential for fungal cell membrane synthesis. nih.gov
Preclinical Research: Preclinical studies have shown that VT-1161 is potent against various Candida species, including those resistant to fluconazole (B54011). nih.gov
Clinical Development: A phase 2 randomized clinical study (NCT01891331) evaluated the efficacy and safety of VT-1161 for the treatment of acute vulvovaginal candidiasis. The study found that a higher proportion of patients treated with VT-1161 achieved a therapeutic cure at day 28 compared to fluconazole, although the difference was not statistically significant. nih.gov Notably, at 3 and 6 months post-treatment, no patients in the VT-1161 groups had a mycological recurrence, compared to 28.5% and 46.1% in the fluconazole group, respectively. nih.gov
VT-1598
VT-1598 is another investigational tetrazole-containing antifungal agent that selectively inhibits fungal CYP51. nih.gov
Preclinical Research: In vitro studies have demonstrated that VT-1598 has activity against Candida auris, with MIC50 and MIC90 values of 0.25 and 1 µg/ml, respectively. nih.gov It has also shown efficacy against both fluconazole-susceptible and -resistant C. albicans isolates. nih.gov In a murine model of invasive aspergillosis, VT-1598 demonstrated dose-dependent reductions in lung fungal burden. researchgate.net
ASP2397 (GR-2397)
ASP2397 is a novel siderophore-like antifungal agent.
Preclinical Research: In vitro, ASP2397 has shown antifungal activity against Aspergillus fumigatus, including azole-resistant isolates, with an MIC range of 1 to 4 µg/ml in human serum. nih.gov In a silkworm model of A. fumigatus infection, ASP2397 demonstrated potent fungicidal activity. nih.gov In a mouse model of invasive pulmonary aspergillosis, ASP2397 showed superior efficacy to posaconazole, with 100% survival and a significant reduction in lung fungal burden. nih.gov
Anti-inflammatory Agents
This compound derivatives are also being explored for their potential to treat inflammatory conditions by targeting key inflammatory pathways.
Compound X12
Compound X12 is a synthesized imidazopyridine derivative, a class of compounds structurally related to benzimidazoles, that has shown anti-inflammatory properties.
Preclinical Research: In preclinical studies, a series of this compound and imidazopyridine derivatives were synthesized and screened for their anti-inflammatory activities. nih.gov Compound X12, an imidazopyridine, was found to inhibit the release of the pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner in LPS-stimulated macrophages. nih.gov In a mouse model of sepsis, X12 provided significant protection against LPS-induced death. nih.gov
Advanced Applications of Benzimidazole in Material Sciences and Beyond
Benzimidazole (B57391) in Polymer Chemistry Research
The incorporation of the rigid and stable this compound moiety into polymer backbones leads to materials with exceptional thermal and mechanical properties. These polymers are finding use in a variety of high-performance applications.
This compound-Based Polymer Synthesis and Characterization
The synthesis of this compound-containing polymers often involves polycondensation reactions. For instance, a series of donor-acceptor copolymers based on electron-rich benzodithiophene and electron-deficient this compound segments have been synthesized using the Stille polycondensation reaction. royalsocietypublishing.org Characterization of these polymers using UV/Vis spectroscopy and cyclic voltammetry (CV) measurements confirmed that they possess low bandgaps and energy levels suitable for photovoltaic applications, achieving a power conversion efficiency (PCE) of nearly 1% in polymer solar cells. royalsocietypublishing.orgenpress-publisher.com
Another synthetic route involves N-C coupling reactions, where 1H-benzo[d]imidazol-2(3H)-one acts like a bisphenol in polymerization with activated aromatic dihalides. mdpi.com This method yields high molecular weight, linear polymers that are soluble in various organic solvents and can be cast into transparent, flexible films. mdpi.com These polymers exhibit remarkably high glass transition temperatures (Tg); a homopolymer was reported with a Tg of 348 °C. mdpi.com
Poly(this compound imide)s (PBIIs) combine the advantages of polyimides and polybenzimidazoles. They can be prepared from aromatic dianhydrides and aromatic diamines containing the bisthis compound moiety. rsc.org The resulting copolymers show high thermal stability, with degradation temperatures around 530 °C, and glass transition temperatures between 275 °C and 328 °C. rsc.org By incorporating an N-phenyl group into the this compound unit, researchers have successfully reduced the high water absorption typically seen in these polymers while maintaining a high Tg of 425 °C. mdpi.com
Spectroscopic techniques are crucial for confirming the structure and properties of these synthesized polymers. researchgate.net
Applications in Corrosion Inhibition Studies
This compound and its derivatives are highly effective corrosion inhibitors for a wide range of metals and alloys, including steel, copper, aluminum, and zinc. nih.gov They are particularly potent in aggressive acidic environments such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃). nih.govresearchgate.net
The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film. This process involves both physisorption and chemisorption, with the nitrogen atoms in the this compound ring playing a key role in coordinating with the metal. Studies show that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though the effect on the cathodic reaction is often stronger. nih.govresearchgate.net
The effectiveness of this compound derivatives as corrosion inhibitors is well-documented through electrochemical studies. For example, two this compound derivatives, LF₁ and LF₂, demonstrated high inhibition efficiencies for carbon steel in 1.0 M HCl, with their performance increasing with concentration. researchgate.netresearchgate.net Their adsorption behavior was found to align with the Langmuir isotherm model. researchgate.net Other studies have reported inhibition efficiencies ranging from 90.4% to 95.7% for different derivatives on mild steel in acidic solutions. mdpi.com
Table 1: Corrosion Inhibition Efficiency of this compound Derivatives
| Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| (1H-benzimidazol-2-yl)methanethiol (LF₁) | Carbon Steel | 1.0 M HCl | 88.2 | researchgate.netresearchgate.net |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF₂) | Carbon Steel | 1.0 M HCl | 95.4 | researchgate.netresearchgate.net |
| Various this compound Derivatives | Mild Steel | 1 M HCl | 90.4 - 95.7 | mdpi.com |
Membrane Technology for Gas Separation and Purification
Polythis compound (PBI) is a leading polymer for membrane-based gas separation, especially in applications requiring high thermal and chemical stability, such as pre-combustion carbon capture (H₂/CO₂ separation). rsc.orgnih.gov While PBI membranes exhibit excellent intrinsic selectivity for H₂ over CO₂, their dense structure can lead to low gas permeability. nih.gov
To enhance performance, researchers are developing mixed-matrix membranes (MMMs) by incorporating fillers like zeolitic imidazolate frameworks (ZIFs) into the PBI matrix. A novel approach involved mixing as-synthesized ZIF-7 nanoparticles with PBI, achieving a high loading of 50 wt%. mdpi.com These composite membranes showed enhanced H₂ permeability and H₂/CO₂ selectivity, surpassing both the neat PBI and ZIF-7 membranes, and demonstrated stability at temperatures up to 180 °C. mdpi.com Similarly, MMMs using ZIF-8 as a filler have been fabricated into hollow fibers for long-term H₂/CO₂ separation studies. rsc.org
In a different application, a novel poly(p-phenylene benzobisimidazole) (PBDI) membrane was developed for helium extraction from natural gas. nih.govsemanticscholar.org Fabricated through interfacial polymerization, these membranes exhibit a strict size-sieving property. semanticscholar.org This results in exceptional separation performance, with He/CH₄ selectivity greater than 1000 and high He/N₂ (295) and He/CO₂ (46) selectivities, demonstrating significant potential for industrial helium recovery. nih.govsemanticscholar.org
Table 2: Gas Separation Performance of this compound-Based Membranes
| Membrane Material | Gas Pair | Selectivity | Permeance/Permeability | Reference |
|---|---|---|---|---|
| Poly(p-phenylene benzobisimidazole) (PBDI) | He/CH₄ | > 1000 | He Permeance: 46 GPU | nih.govsemanticscholar.org |
| Poly(p-phenylene benzobisimidazole) (PBDI) | He/N₂ | 295 | - | semanticscholar.org |
| Poly(p-phenylene benzobisimidazole) (PBDI) | He/CO₂ | 46 | - | semanticscholar.org |
| PBI / ZIF-7 (50 wt%) Composite | H₂/CO₂ | Enhanced Selectivity | Enhanced H₂ Permeability | mdpi.com |
This compound in Coordination Chemistry and Catalysis
The nitrogen atoms within the this compound ring are excellent donors, making the molecule a versatile ligand in coordination chemistry. The resulting metal complexes have shown significant promise as catalysts for a variety of organic reactions.
Design and Synthesis of this compound-Metal Complexes
This compound and its derivatives readily form stable coordination compounds with a wide array of transition metals, including copper(II), zinc(II), nickel(II), cobalt(II), and silver(I). royalsocietypublishing.orgnih.govresearchgate.netmdpi.com The synthesis typically involves the reaction of a this compound-derived ligand with a corresponding metal salt in a suitable solvent like ethanol (B145695). royalsocietypublishing.orgmdpi.com The resulting complexes exhibit various colors and morphologies depending on the metal and ligand structure. royalsocietypublishing.org
The ligands can be simple this compound derivatives or more complex structures like Schiff bases formed by reacting aminobenzimidazoles with aldehydes. researchgate.netnih.gov The coordination often occurs through the nitrogen atom of the imidazole (B134444) ring, which is confirmed by shifts in the C=N stretching frequency in FT-IR spectra upon complexation. royalsocietypublishing.orgmdpi.com X-ray crystallography has been used to determine the precise structures of these complexes, revealing, for example, dinuclear zinc complexes where two metal centers are bridged by phenolate groups. mdpi.comrsc.org The steric and electronic properties of the this compound ligand can be easily tailored through synthetic modifications, allowing for fine-tuning of the resulting metal complex's properties. researchgate.net
Catalytic Applications of this compound-Derived Complexes in Organic Transformations
This compound-metal complexes are effective catalysts for a range of organic transformations. nih.gov N-Heterocyclic carbene (NHC) complexes, where the this compound ring is the precursor to the carbene ligand, have gained significant attention. researchgate.net These complexes are active in important cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. researchgate.net
This compound Schiff base metal complexes are also catalytically active in oxidation and reduction reactions. enpress-publisher.com For example, they can catalyze the oxidation of olefins and alcohols. enpress-publisher.com A polymer-supported palladium complex with a 2-(2'-pyridyl)this compound ligand has been used for the reduction of olefins, nitroarenes, and Schiff bases. enpress-publisher.com
Furthermore, novel catalysts are being developed using metal-organic frameworks (MOFs) and other supported systems. A zinc-based boron nitride (Zn-BNT) material has been synthesized and used as a heterogeneous catalyst for the synthesis of this compound derivatives from o-phenylenediamines and various aromatic aldehydes under microwave conditions. nih.gov This catalyst showed good reusability, retaining most of its activity after eight cycles. nih.gov Similarly, a copper(II) organometallic complex grafted onto periodic mesoporous silica (B1680970) has been used to synthesize benzimidazoles under solvent-free conditions. rsc.org These examples highlight the growing role of this compound-derived complexes in developing efficient and recyclable catalytic systems. rsc.orgnih.gov
Table of Compounds
| Compound Name |
|---|
| (1H-benzimidazol-2-yl)methanethiol |
| 1,2-phenylenediamine |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole |
| 1H-benzo[d]imidazol-2(3H)-one |
| Benzene (B151609) |
| This compound |
| Benzodithiophene |
| Carbon Dioxide |
| Carbon Monoxide |
| Helium |
| Hydrogen |
| Hydrochloric Acid |
| Imidazole |
| Methane |
| Nitric Acid |
| Nitrogen |
| o-phenylenediamine (B120857) |
| Sulfuric Acid |
| Zeolitic Imidazolate Frameworks (ZIF-7, ZIF-8) |
Development of Coordination Polymers with this compound Ligands
The versatile coordination capabilities of this compound and its derivatives make them excellent building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.org The nitrogen atoms within the imidazole ring readily coordinate with various metal ions, while the benzene ring can be functionalized with other coordinating groups, such as carboxylates, to create multidimensional structures. rsc.orgbit.edu.cn The flexibility and rotational ability of ligands derived from bis(this compound) allow them to adapt to the geometric preferences of different metal centers, leading to a diverse range of network architectures, from one-dimensional (1D) chains to complex three-dimensional (3D) porous frameworks. acs.orgacs.org
Researchers have synthesized novel 3D porous MOFs by reacting metal ions like Zn(II) and Cd(II) with flexible this compound carboxylic acid ligands such as 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene (H4L). rsc.orgrsc.org The resulting structures are influenced by factors like the choice of metal ion and solvent ratios, leading to different network topologies. rsc.orgrsc.org For example, two different MOFs, {[Cd2(L)(NMP)(H2O)2]·2H2O}n and {[Zn(L)0.5(H2O)]·NMP·H2O}n, were synthesized using the same H4L ligand but different metal ions and solvent conditions, resulting in novel (3,4,7)-connected and (3,6)-connected networks, respectively. rsc.org These porous structures exhibit capabilities for selective gas sorption, highlighting the role of uncoordinated carboxylate groups in attracting molecules like CO2. rsc.orgrsc.org
The structural diversity of these coordination polymers is further influenced by the length and substituent groups on the this compound ligands. acs.org The presence of functional groups like pyridinyl on the this compound core can lead to mononuclear compounds or, in the presence of co-ligands, can propagate one-, two-, or three-dimensional polymeric networks. mdpi.com The inherent flexibility of the ligands, combined with other factors like counteranions and metal-ligand ratios, plays a crucial role in directing the final architecture of the coordination polymer. acs.orgacs.org
Table 1: Examples of this compound-Based Coordination Polymers and MOFs
| Metal Ion | This compound Ligand | Resulting Structure | Key Features |
| Cd(II) | 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene (H4L) | 3D porous MOF: {[Cd2(L)(NMP)(H2O)2]·2H2O}n | (3,4,7)-connected trinodal net; selective CO2 adsorption. rsc.orgrsc.org |
| Zn(II) | 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene (H4L) | 3D porous MOF: {[Zn(L)0.5(H2O)]·NMP·H2O}n | (3,6)-connected binodal net; selective CO2 adsorption. rsc.orgrsc.org |
| Cu(II), Zn(II), Cd(II) | N,N'-(1,4-butanediyl)bis(imidazole) | 1D chains, 2D layers, and 3D networks | Structure influenced by counteranions and ligand flexibility. acs.org |
| Co(II) | 2,2′-(ethanediyl)bis(1H-benzimidazole) (H2L) with H2BDC | 1D chain: [Co(HL)(HBDC)]n | Assembled with multi-dentate carboxylate ligands. bit.edu.cn |
| Zn(II) | 2,2′-(ethanediyl)bis(1H-benzimidazole) (H2L) with H3BTC | 3D porous structure: {Zn2(H2L)(BTC)2(H2O)2}n | Exhibits strong room-temperature photoluminescence. bit.edu.cn |
This compound in Electronic and Optoelectronic Materials Research
The unique electronic properties of the this compound moiety, including its electron-accepting nature and π-bridging capabilities, make it a highly attractive component in the design of materials for electronic and optoelectronic applications. researchgate.net Its rigid and planar structure, combined with the ability to be easily functionalized, allows for the fine-tuning of photophysical properties, leading to applications in organic light-emitting diodes (OLEDs) and the development of materials with aggregation-induced emission (AIE) characteristics. researchgate.netspiedigitallibrary.org
Organic Light-Emitting Diodes (OLEDs) Applications (Emissive, Host, Electron Transport, Hole Blocking Materials)
This compound derivatives are widely utilized in various layers of OLED devices due to their excellent thermal stability and charge-transporting properties. researchgate.netnih.gov The electron-deficient nature of the this compound ring makes it particularly suitable for use in electron transport layers (ETLs) and as electron-transporting host materials. researchgate.netnih.gov
Host Materials : Bipolar host materials, which possess both hole- and electron-transporting capabilities, are crucial for achieving high-efficiency OLEDs. acs.org Molecules combining an electron-donating carbazole moiety with an electron-accepting this compound unit have been developed as effective bipolar hosts for phosphorescent and thermally activated delayed fluorescence emitters. acs.org These materials facilitate a more balanced charge injection and transport within the emissive layer, improving device performance. acs.org For instance, a blue phosphorescent OLED employing a this compound-based host achieved a high external quantum efficiency (EQE) of over 23%. researchgate.net
Electron Transport and Hole Blocking Materials : this compound-containing compounds are known to possess electron-transporting properties. nih.gov Materials like 1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene (TPBi) are commonly used as electron transport and hole-blocking materials in OLEDs. nih.govresearchgate.net These layers prevent holes from passing through the emissive layer to the cathode, thereby increasing the probability of electron-hole recombination within the emissive zone and enhancing device efficiency. researchgate.net Compounds that integrate this compound and arylamine units can exhibit ambipolar carrier-transport properties, enabling their use in simplified, single-layer blue-emitting OLEDs. nycu.edu.tw
Emissive Materials : Researchers have also developed novel blue emitters for OLEDs based on this compound derivatives. nih.gov By conjugating this compound with pyrene, multifunctional emitters with n-type (electron transporting) characteristics have been synthesized. nih.gov A non-doped OLED device using one such pyrene-benzimidazole derivative as the emissive layer exhibited pure blue electroluminescence with a maximum EQE of 4.3 (±0.3)% and a luminance of 290 (±10) cd m−2. nih.gov
Aggregation-Induced Emission (AIE) Characteristics of this compound Derivatives
Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or is quenched at high concentrations or in the solid state. spiedigitallibrary.org In contrast, materials with aggregation-induced emission (AIE) characteristics show enhanced fluorescence in the aggregated or solid state. spiedigitallibrary.orgsemanticscholar.org This phenomenon is highly desirable for applications in solid-state devices like OLEDs. spiedigitallibrary.org
This compound derivatives have been successfully combined with typical AIE-active molecules, such as triphenylethylene, to create new compounds with AIE properties. spiedigitallibrary.orgspiedigitallibrary.org For example, a triphenylethylene-benzimidazole derivative known as DTITA was synthesized and shown to have AIE and reversible mechanofluorochromism characteristics. spiedigitallibrary.org In a pure solvent solution, its fluorescence was weak, but in the solid state, the emission intensity was significantly higher. spiedigitallibrary.org The solid luminescence color of DTITA could be reversibly changed from yellow to bright yellow through mechanical grinding and fumigation cycles. spiedigitallibrary.org
The AIE effect in this compound derivatives is often linked to the restriction of intramolecular motion in the aggregated state. The hydroxyl group in compounds like 2-(2'-hydroxyphenyl)this compound (HPBI) has been shown to be significant in the AIE process. semanticscholar.orgrsc.org Studies on HPBI revealed aggregation-induced emission enhancement (AIEE), and the resulting aggregates were found to be biocompatible and suitable for bio-imaging applications, showing higher fluorescence inside HeLa cells compared to the monomeric form. semanticscholar.orgrsc.org
This compound in Sensing and Detection Technologies
The this compound scaffold is a versatile platform for the design of optical chemosensors due to its ability to act as a metal-ion chelator, a proton donor/acceptor, and a π-electron system that can be easily modulated. researchgate.netresearchgate.net These features allow for the development of highly selective and sensitive sensors for a wide range of analytes, including cations, anions, and biologically relevant molecules. nih.govscispace.com
Development of Chemosensors with this compound Moieties
This compound-based chemosensors are designed by functionalizing the core structure with specific recognition sites and signaling units. scispace.commdpi.com The interaction between the sensor and the target analyte triggers a change in the sensor's photophysical properties, such as absorption or fluorescence, enabling detection. researchgate.netmdpi.com
A variety of chemosensors have been developed for different targets:
Anion Sensing : A BODIPY derivative functionalized with a this compound group was synthesized for the selective colorimetric sensing of the hydrogen sulfate anion (HSO4−). mdpi.com The interaction with HSO4− caused a distinct color change from pink to yellow. mdpi.com
Cation Sensing : this compound derivatives have been widely explored for detecting metal ions. A novel sensor, BBMP, was developed for the detection of Cu2+ and Zn2+. bohrium.com Another dual chemosensor was designed for the colorimetric detection of Fe2+/3+ and the fluorometric "turn-on" detection of Zn2+. rsc.orgnih.gov
Biomolecule Sensing : A this compound-based probe (A-B) was synthesized for the highly selective and sensitive detection of cysteine (Cys) in human serum samples. nih.gov The probe operates on a fluorescence turn-on mechanism, where the reaction with Cys removes an acrylate group, restoring the fluorescence of the core this compound compound. nih.gov This sensor demonstrated a low detection limit of 43 nM in fluorescence-based assays. nih.gov
Optical and Visual Estimation of Target Analytes
A key advantage of this compound-based chemosensors is their ability to provide a response that is easily detectable by optical methods, including simple visual observation. mdpi.comrsc.org This facilitates the rapid, on-site analysis of target analytes without the need for complex instrumentation.
Colorimetric Detection : This method relies on a change in the color of the sensor solution upon interaction with the analyte. For example, a this compound-functionalized BODIPY sensor shows a clear visual change from pink to yellow specifically in the presence of HSO4− anions. mdpi.com Similarly, a sensor for Fe(II) and Fe(III) ions produces a distinct color change from colorless to dark green, allowing for straightforward visual detection in aqueous media. rsc.org
Fluorometric Detection : This approach utilizes changes in fluorescence intensity or wavelength (a "turn-off" or "turn-on" response). A sensor for Zn2+ exhibited a strong "turn-on" fluorescence response, where the emission intensity increased significantly upon binding with the ion due to a chelation-enhanced fluorescence effect. nih.gov The sensor developed for cysteine also operates via a fluorescence turn-on mechanism, providing high sensitivity. nih.gov These fluorometric responses can be quantified using a spectrofluorometer for precise measurements or, in cases of strong emission, can be observed visually under UV light.
Table 2: this compound-Based Optical Chemosensors
| Sensor Compound | Target Analyte | Detection Method | Observable Change |
| BODIPY-Benzimidazole Derivative | Hydrogen sulfate (HSO4−) | Colorimetric | Color change from pink to yellow. mdpi.com |
| This compound Derivative (BBMP) | Copper (Cu2+) / Zinc (Zn2+) | Fluorometric | Selective fluorescence response. bohrium.com |
| This compound-based Probe (A-B) | Cysteine (Cys) | Fluorometric | Fluorescence "turn-on" effect. nih.gov |
| Dual Chemosensor 1 | Iron (Fe2+/3+) | Colorimetric | Color change from colorless to dark green. rsc.org |
| Dual Chemosensor 1 | Zinc (Zn2+) | Fluorometric | Fluorescence "turn-on" effect. rsc.org |
| Schiff Base Chemosensor (BMHM) | Zinc (Zn2+) | Fluorometric | Strong fluorescence "turn-on" response. nih.gov |
Agricultural Applications of this compound
This compound fungicides represent a significant class of systemic fungicides widely utilized in agriculture for the control of a broad spectrum of fungal diseases in various crops. nih.govwikipedia.org Developed in the 1960s and 1970s, these compounds are valued for their efficacy in protecting grains, fruits, and vegetables from pathogenic fungi, thereby enhancing crop yield and quality. nih.govpreprints.org Their systemic nature allows them to be absorbed and translocated within the plant, providing protection from within. wikipedia.org
This compound Fungicides and Their Environmental Impact
This compound fungicides are effective against a wide range of ascomycetes and basidiomycetes, but not oomycetes. wikipedia.org They are applied to a variety of crops including cereals, fruits, vegetables, and vines, and are also used in post-harvest treatments to prevent spoilage. wikipedia.org The fungicidal action of benzimidazoles stems from their ability to interfere with the assembly of microtubules in fungal cells by binding to β-tubulin, a protein crucial for mitosis. wikipedia.orgnih.gov This disruption of cell division effectively inhibits fungal growth and proliferation. nih.gov
A significant challenge associated with the extensive use of this compound fungicides is the rapid development of resistance in targeted fungal populations. wikipedia.orgnih.gov Because they act on a single target site, pathogens can develop resistance through specific point mutations in the β-tubulin gene. wikipedia.orgfrac.info This has led to a decline in their effectiveness in some regions and for certain diseases. wikipedia.orgnih.gov To manage resistance, it is recommended to use this compound fungicides in rotation or combination with fungicides that have different modes of action. nih.gov
The environmental fate of this compound fungicides is a key consideration. In soil and water, carbendazim (B180503), a common this compound fungicide and a metabolite of benomyl (B1667996) and thiophanate-methyl, is primarily degraded by microorganisms. wikipedia.org The persistence of these compounds in the environment can vary. For instance, fuberidazole (B12385) has a medium persistence in soil, with a reported half-life of 88.7 days, which raises concerns about its potential to contaminate soil and groundwater. nih.govtandfonline.com The repeated application of these fungicides can impact soil microbial communities and nutrient cycling. nih.govtandfonline.com
While generally considered to have low to moderate toxicity, the potential for chronic toxicity and adverse effects on non-target organisms and human health is a concern. nih.govpreprints.org Due to their systemic properties, residues of this compound fungicides can be absorbed into the edible parts of plants. nih.govpreprints.org Chronic exposure to some this compound compounds has been associated with teratogenic and embryotoxic effects in animals. preprints.orgulpgc.es As a result, regulatory bodies have established Maximum Residue Limits (MRLs) for benzimidazoles in various food commodities to ensure consumer safety. ulpgc.es
Table 1: Common this compound Fungicides and Their Applications
| Fungicide | Common Applications |
|---|---|
| Benomyl | Used to control a wide range of diseases on fruits, nuts, vegetables, and field crops. |
| Carbendazim | A broad-spectrum fungicide used on cereals, fruits, and vegetables. It is also a metabolite of benomyl. |
| Thiabendazole (B1682256) | Used as a fungicide and parasiticide on a variety of crops and for post-harvest treatment of fruits. |
| Fuberidazole | Primarily used as a seed treatment to control seed-borne diseases. |
| Thiophanate-methyl | A broad-spectrum systemic fungicide that is converted to carbendazim in plants. |
Pesticide Residue Analysis Methodologies in Agricultural Products
The detection and quantification of this compound fungicide residues in agricultural products are crucial for ensuring food safety and compliance with regulatory standards. mdpi.com A variety of analytical methods have been developed for this purpose, each with its own advantages and limitations.
Conventional laboratory-based methods are widely used for the analysis of this compound residues. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques that offer high sensitivity and selectivity. mdpi.commdpi.com However, these methods can be time-consuming and often require complex sample pre-treatment steps. mdpi.com For thermally unstable compounds like carbendazim, derivatization may be necessary for GC analysis. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the determination of this compound residues, providing high accuracy and the ability to analyze multiple residues simultaneously. mdpi.comcapes.gov.br
Sample preparation is a critical step in the analysis of pesticide residues. Techniques such as solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed to extract and clean up samples before instrumental analysis. capes.gov.brthermofisher.com These methods help to remove interfering substances from the sample matrix, thereby improving the accuracy and reliability of the results.
In recent years, there has been a growing interest in the development of rapid and non-destructive methods for pesticide residue analysis. mdpi.com Terahertz (THz) imaging combined with deep learning has emerged as a promising technique for the identification and visualization of multiple this compound pesticide residues on the surface of agricultural products like leaves. mdpi.comresearchgate.netnih.gov This approach utilizes the unique spectral fingerprints of different pesticides in the terahertz range to identify them, even in mixtures and at trace levels. mdpi.comresearchgate.netnih.gov Other rapid methods include UV spectrophotometry and colorimetry, which can be used for the analysis of parent compounds through their hydrolysis products. cftri.res.in
Table 2: Methodologies for this compound Residue Analysis
| Methodology | Principle | Advantages | Limitations |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary and a mobile phase. | High sensitivity and selectivity. | Can be time-consuming, requires sample pre-treatment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | High sensitivity and specificity. | Not suitable for thermally unstable compounds without derivatization. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. | High accuracy, can analyze multiple residues simultaneously. | High initial instrument cost. |
| Terahertz (THz) Imaging with Deep Learning | Utilizes the unique absorption spectra of molecules in the terahertz frequency range for identification. | Rapid, non-destructive, can visualize residue distribution. | Still an emerging technology, may have limitations with complex matrices. |
| UV Spectrophotometry/Colorimetry | Measures the absorption of light by the analyte or its colored derivative. | Simple, rapid, and cost-effective. | Lower sensitivity and selectivity compared to chromatographic methods. |
Theoretical and Computational Studies of Benzimidazole
Quantum Chemical Calculations on Benzimidazole (B57391) Structures
Quantum chemical calculations provide invaluable insights into the molecular behavior of this compound and its derivatives, allowing for the prediction of properties that are often challenging or time-consuming to determine experimentally. These studies employ various theoretical methods to explore electronic structure, reactivity, and thermodynamic characteristics.
Density Functional Theory (DFT) Applications to this compound Derivatives
Density Functional Theory (DFT) is a widely adopted computational method for investigating the electronic structure and properties of molecules, including this compound derivatives. Studies utilize DFT, often with functionals like B3LYP, in conjunction with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p), 6-31++G(d,p)) to optimize molecular geometries, calculate electronic properties, and predict reactivity. For instance, DFT calculations have been employed to study the inhibition efficiency of this compound derivatives as corrosion inhibitors for metals like aluminum sapub.orgmongoliajol.info. These studies analyze parameters such as electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals to understand adsorption mechanisms on metal surfaces sapub.orgmongoliajol.info. Furthermore, DFT has been used to explore the stability and reactivity of this compound derivatives, identifying nucleophilic and electrophilic sites based on molecular electrostatic potential maps and dual descriptor analysis jddtonline.info. The method is also instrumental in predicting the NLO (Nonlinear Optical) properties of this compound compounds, correlating structural features with their optical responses mdpi.combiointerfaceresearch.com.
Hartree-Fock (HF) Methods for Electronic Structure Determination
While DFT is prevalent, the Hartree-Fock (HF) method, a foundational ab initio quantum mechanical modeling method, has also been applied to this compound systems for electronic structure determination jocpr.comacs.orgnih.govasianpubs.orgacademicjournals.org. HF calculations, often with basis sets like 6-31G(d) or 6-31+G**, are used to optimize molecular geometries and compute vibrational frequencies acs.orgnih.govasianpubs.org. These calculations, sometimes combined with empirical scaling factors, help in assigning experimental vibrational spectra and understanding molecular vibrations acs.orgnih.govasianpubs.org. HF methods have also been utilized in solvation studies, such as predicting Henry's Law constants using the Poisson-Boltzmann solvation model jocpr.com.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic properties, reactivity, and charge transfer characteristics. Computational studies frequently report HOMO-LUMO energy gaps (ΔE) for this compound derivatives. A smaller energy gap generally indicates higher reactivity and better electron-donating or accepting capabilities jddtonline.infodergipark.org.trresearchgate.netaphrc.orgdntb.gov.uaesisresearch.org. For example, studies on this compound derivatives used as corrosion inhibitors found that the HOMO and LUMO energies, along with the energy gap, significantly influence their inhibition properties mongoliajol.infoaphrc.org. In the context of charge transfer, the HOMO-LUMO gap is used to examine inter- and intramolecular charge transfer, which can be related to bioactivity and optical properties dntb.gov.uaesisresearch.orgahievran.edu.tr. The localization of HOMO and LUMO orbitals on specific parts of the molecule also provides insights into reactive sites dergipark.org.trmdpi.com.
Calculation of Quantum Chemical Descriptors
Beyond HOMO and LUMO energies, a suite of quantum chemical descriptors is calculated to quantify molecular properties relevant to reactivity, stability, and interactions. These include:
Chemical Hardness (η): A measure of a molecule's resistance to deformation of its electron cloud. Higher hardness generally implies greater stability mongoliajol.infojddtonline.infodergipark.org.trresearchgate.netaphrc.orgresearchgate.net.
Chemical Softness (S): The inverse of hardness, indicating a molecule's susceptibility to chemical attack.
Electronegativity (χ): The tendency of an atom or molecule to attract a bonding pair of electrons mongoliajol.infodergipark.org.trresearchgate.netaphrc.orgresearchgate.net.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons mongoliajol.infojddtonline.infodergipark.org.trresearchgate.netaphrc.orgresearchgate.net.
Polarizability: The ability of a molecule's electron cloud to be distorted by an electric field dergipark.org.trresearchgate.net.
Dipole Moment (μ): A measure of the separation of positive and negative charges within a molecule, indicating its polarity ahievran.edu.trmdpi.comresearchgate.netbiolscigroup.usacs.orgsciencepublishinggroup.com.
These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with observed activity or properties, such as anthelmintic activity or corrosion inhibition sapub.orgaphrc.orgbiolscigroup.us. For instance, the fraction of electrons transferred (ΔN) and electrophilicity (ω) are key parameters in predicting corrosion inhibition efficiency sapub.org.
Thermodynamic Property Prediction
Computational methods are also employed to predict thermodynamic properties of this compound and its derivatives. Studies have calculated parameters such as enthalpy (H), entropy (S), and heat capacity (Cp) as functions of temperature, typically ranging from 100 K to 1000 K dergipark.org.trsapub.orgresearchgate.netmdpi.com. These calculations, often performed using DFT methods like B3LYP with appropriate basis sets, reveal how these properties change with temperature, generally showing an increase due to enhanced molecular vibrations dergipark.org.trsapub.orgresearchgate.netmdpi.com. For example, enthalpy and entropy values are calculated based on vibrational analysis and statistical thermodynamics sapub.org. These thermodynamic data are crucial for understanding reaction spontaneity and molecular behavior under varying thermal conditions.
Solvation Models and Free Energy Calculations
The behavior of this compound derivatives in solution is significantly influenced by solvation effects. Computational studies utilize solvation models to account for the interaction of molecules with their surrounding solvent. The Polarizable Continuum Model (PCM) and its variations (e.g., IEF-PCM, SMD) are commonly used to simulate solvent effects on molecular properties, including geometry optimization, frequency calculations, and single-point energy calculations researchgate.netacs.org. These models are applied to calculate free energies of solvation, which are essential for predicting properties like Henry's Law constants or pKa values in aqueous or other solvent environments jocpr.comresearchgate.netacs.orgjocpr.com. For instance, the Poisson-Boltzmann solvation model has been used with Hartree-Fock calculations to determine solvation free energies for this compound derivatives jocpr.comjocpr.com.
Analytical Methodologies for Benzimidazole and Its Metabolites
Chromatographic Techniques for Benzimidazole (B57391) Quantification and Identification
Chromatographic methods are foundational for separating complex mixtures and quantifying individual components. For benzimidazoles, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with advanced detection systems, are widely utilized.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of benzimidazoles due to its versatility in separating non-volatile and thermally labile compounds, which are characteristic of many this compound derivatives and their metabolites ulpgc.esresearchgate.netnih.govoup.comnih.govscielo.brmdpi.com. Reversed-phase HPLC, typically using C18 columns, is commonly employed. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers, with gradient elution being frequently used to achieve optimal separation of multiple this compound compounds and their metabolites researchgate.netnih.govoup.comnih.govmdpi.com.
Detection methods coupled with HPLC are critical for quantification and identification. Ultraviolet (UV) detection, particularly using Diode Array Detection (DAD), is widely applied, leveraging the characteristic UV absorption spectra of this compound structures ulpgc.esresearchgate.netscielo.brmdpi.comsrce.hrsrce.hr. Detection wavelengths are often set around 254 nm, 288 nm, 290 nm, 295 nm, 312 nm, or 330 nm, depending on the specific this compound compound being analyzed researchgate.netmdpi.comsrce.hr. Fluorescence detection offers enhanced sensitivity and selectivity for benzimidazoles that naturally fluoresce or can be derivatized to fluoresce, providing lower limits of detection (LODs) compared to UV detection ulpgc.esscielo.brnih.govscirp.orgresearchgate.net. For instance, fluorescence detection has been reported to be approximately 10 times more sensitive than UV detection for certain this compound derivatives nih.govresearchgate.net.
Table 1: Representative HPLC Analytical Parameters for Benzimidazoles
| Technique | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Typical LOD/LOQ | Reference |
| HPLC-UV/DAD | C18 | Acetonitrile/Ammonium (B1175870) Acetate Buffer (gradient) | 254, 288, 295, 312 | 0.03-0.09 ng/mL (LOD) ulpgc.es | ulpgc.esresearchgate.netmdpi.comsrce.hrsrce.hr |
| HPLC-Fluorescence | C18 | Methanol/Water (gradient) | Excitation/Emission: 228/310 nm or 236/346 nm | 0.002-0.06 ng/mL (LOD) scirp.org | ulpgc.esnih.govscirp.orgresearchgate.net |
| HPLC-UV/PDA | Xbridge C18 | Acetonitrile:Ammonium Acetate Buffer (gradient) | 298, 312, 254, 290 | 1-4 µg/kg (LOD) srce.hr | mdpi.comsrce.hr |
Gas Chromatography (GC)
While HPLC is generally preferred for many benzimidazoles due to their polarity and thermal lability, Gas Chromatography (GC) can be employed, often requiring derivatization to enhance volatility and thermal stability ulpgc.esscielo.brnih.govnih.gov. GC coupled with Electron Capture Detection (ECD) or Nitrogen-Phosphorus Detection (NPD) can offer high sensitivity for specific this compound derivatives nih.govnih.gov. For example, a GC method involving derivatization with pentafluorobenzyl bromide has been described for the determination of thiabendazole (B1682256) and methyl 2-benzimidazole carbamate (B1207046) (MBC) in fruits and crops, achieving detection limits as low as 5-10 pg nih.gov. GC-MS is also used for identification and confirmation of this compound residues nih.govcnr.itresearchgate.netmdpi.comresearchgate.net.
Table 2: Representative GC Analytical Parameters for Benzimidazoles
| Technique | Column Type | Detector | Derivatization Agent | Typical LOD | Reference |
| GC-ECD/NPD | Various | ECD/NPD | Pentafluorobenzyl bromide | 5-10 pg | nih.gov |
| GC-MS | Various | MS | Not always required, but can be used | N/A | nih.govcnr.itresearchgate.netmdpi.comresearchgate.net |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which combine separation methods with powerful detection systems, are indispensable for the comprehensive analysis of benzimidazoles and their metabolites. These techniques offer enhanced selectivity, sensitivity, and structural information, making them ideal for complex matrices and trace-level analysis ulpgc.esresearchgate.netnih.govoup.comnih.govchemisgroup.usmoca.net.uaijpsjournal.comajrconline.orgiaea.org.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are the most prominent hyphenated techniques for this compound analysis ulpgc.esresearchgate.netnih.govoup.comnih.govchemisgroup.usmoca.net.uaiaea.org. LC-MS/MS, particularly with Electrospray Ionization (ESI) and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, provides high specificity and sensitivity for identifying and quantifying a wide range of this compound compounds and their metabolites in biological fluids, food products, and environmental samples researchgate.netnih.govoup.comnih.govchemisgroup.usmoca.net.uaiaea.org. These methods can simultaneously analyze multiple benzimidazoles, with LODs often in the ng/kg or µg/kg range nih.govnih.govsrce.hrchemisgroup.usiaea.org. For example, methods have been developed to simultaneously determine up to 19 benzimidazoles in meat within 9 minutes using LC-MS/MS chemisgroup.us, and up to 14 compounds in plasma nih.govoup.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, especially for volatile this compound derivatives or when coupled with appropriate sample preparation techniques. GC-MS is valuable for structural elucidation and confirmation of identity nih.govcnr.itresearchgate.netmdpi.comresearchgate.net.
Table 3: Representative Hyphenated Analytical Techniques for Benzimidazoles
| Technique | Separation Method | Detection Method | Typical Application | Typical LOD/LOQ | Reference |
| LC-MS/MS | HPLC (C18, etc.) | ESI-MS/MS (SRM/MRM) | Metabolite profiling, residue analysis in food/biological samples | ng/kg to µg/kg | ulpgc.esresearchgate.netnih.govoup.comnih.govchemisgroup.usmoca.net.uaiaea.org |
| GC-MS | GC | MS | Identification, confirmation, analysis of volatile derivatives | N/A | nih.govcnr.itresearchgate.netmdpi.comresearchgate.net |
| LC-DAD | HPLC | DAD | Quantification, spectral identification | µg/kg | srce.hrsrce.hr |
Spectroscopic Analytical Methods
Spectroscopic methods provide valuable information about the structure and concentration of this compound compounds, often used in conjunction with or as preliminary screening tools before chromatographic analysis.
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for quantifying this compound compounds, particularly when present at higher concentrations or in relatively pure samples ulpgc.esresearchgate.netoup.comscielo.brnih.gov. It relies on the absorption of UV-Vis light by the conjugated π-electron system within the this compound ring structure. The method is cost-effective and straightforward, often used for quality control of pharmaceutical formulations researchgate.netnih.gov. However, its selectivity can be limited in complex matrices due to potential interference from other UV-absorbing compounds. Calibration curves are typically generated using known concentrations of this compound standards, and linearity is observed over specific concentration ranges researchgate.netnih.gov.
Table 4: Representative UV-Visible Spectrophotometry Parameters for Benzimidazoles
| Technique | Detection Wavelength (nm) | Typical Concentration Range | Application | Reference |
| UV-Vis Spectrophotometry | 234, 254, 288, 295, 312 | 1-10 µg/mL | Quantification in pharmaceutical formulations, preliminary screening | ulpgc.esresearchgate.netoup.comscielo.brnih.gov |
Fluorescence and Luminescence Analysis
Fluorescence spectroscopy offers superior sensitivity and selectivity compared to UV-Vis spectrophotometry for benzimidazoles that exhibit fluorescence ulpgc.esnih.govscirp.orgresearchgate.netrsc.orgmdpi.comresearchgate.netorientjchem.org. Many this compound derivatives inherently possess fluorescent properties or can be modified (e.g., through dansylation) to enhance their fluorescence nih.govresearchgate.netrsc.orgresearchgate.net. This technique is valuable for trace analysis and for studying molecular interactions or cellular localization nih.govrsc.orgorientjchem.org.
The analysis involves exciting the sample at a specific wavelength (λexc) and measuring the emitted fluorescence intensity at another wavelength (λemis). Optimized excitation and emission wavelengths are crucial for maximizing sensitivity and minimizing background noise ulpgc.esnih.govscirp.orgresearchgate.net. For example, spectrofluorimetric methods have achieved very low LODs (e.g., 0.002 ng/mL) for carbendazim (B180503) and its metabolite 2-aminothis compound (B67599) in natural waters scirp.org. Luminescence analysis is also applied to metal complexes containing this compound ligands, where the complexes themselves can exhibit distinct emission properties bohrium.com.
Table 5: Representative Fluorescence/Luminescence Analytical Parameters for Benzimidazoles
| Technique | Excitation/Emission Wavelengths (nm) | Typical LOD/LOQ | Application | Reference |
| Fluorescence Spectroscopy | Varies (e.g., 228/310, 236/346) | 0.002-2.25 ng/mL | Trace analysis, metabolite detection, probe development | ulpgc.esnih.govscirp.orgresearchgate.netrsc.orgmdpi.comresearchgate.net |
| Luminescence Analysis | Varies | N/A | Characterization of metal complexes | bohrium.com |
Compound List
Albendazole (B1665689) (ABZ)
Albendazole sulfoxide (B87167) (ABZSO)
Albendazole sulfone (ABZSO2)
Albendazole aminosulfone
Benomyl (B1667996) (BNM)
Carbendazim (MBC)
Fenbendazole (B1672488) (FBZ)
Fenbendazole sulfone
Fuberidazole (B12385) (FDZ)
Thiabendazole (TBZ)
Oxfendazole
Mebendazole (B1676124) (MBZ)
Triclabendazole (TCBZ)
Ketotriclabendazole (KTCB)
Hydrolyzed flubendazole
Albendazole aminosulfone
Aminomebendazole
Hydroxymebendazole
5-hydroxythiabendazole (B30175)
Febantel
Thiophenate-ethyl
2-Aminothis compound (2-AB)
1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one
ZLN005
Infrared (FTIR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide valuable information about the molecular structure and functional groups of this compound and its metabolites. FTIR spectroscopy involves the absorption of infrared radiation, causing molecular vibrations, while Raman spectroscopy relies on inelastic scattering of light. Both methods can be used for the identification and characterization of this compound compounds by analyzing their unique spectral fingerprints.
Research has shown that FTIR spectroscopy can identify characteristic functional groups within the this compound structure, such as C-H stretching vibrations in the aromatic rings (typically observed between 3100–3000 cm⁻¹) and C-H bending vibrations jconsortium.com. FTIR analysis has also been employed to study the coordination of this compound molecules in metal complexes, where shifts in characteristic bands, such as N-H stretching and C=N stretching vibrations, indicate the involvement of nitrogen atoms in coordination researchgate.netnih.govresearchgate.net. Similarly, Raman spectroscopy can provide complementary structural information. While specific applications of Raman spectroscopy for this compound metabolite analysis are less commonly detailed in the provided search results, its principles allow for the detection of vibrational modes that are characteristic of the this compound scaffold jconsortium.com.
Electrochemical Methods (e.g., Voltammetry)
Electrochemical methods, particularly voltammetry, offer sensitive and selective approaches for the detection and quantification of this compound compounds. These techniques measure the current generated by an electrochemical reaction as a function of applied potential.
Voltammetric studies have been conducted on various benzimidazoles, such as fenbendazole (FBZ), albendazole (ABZ), and thiabendazole (TBZ), often utilizing modified electrodes to enhance sensitivity and detection limits researchgate.netnih.govacs.orgajol.info. For instance, FBZ exhibits an irreversible oxidation peak at approximately 1.15 V vs. SCE at a glassy carbon electrode, with detection limits reported as low as 5.0 x 10⁻⁶ mol L⁻¹ using differential pulse voltammetry (DPV) researchgate.net. Albendazole has also been analyzed using voltammetry, with detection limits around 3.0 x 10⁻⁶ M (LSV), 6.2 x 10⁻⁶ M (SWV), and 4.0 x 10⁻⁶ M (DPV) at a glassy carbon electrode researchgate.net. A novel nanohybrid material (ZnFe₂O₄/SWCNTs) modified electrode has been developed for the simultaneous determination of carbendazim (CBZ) and thiabendazole (TBZ), achieving linear ranges from 0.5 to 100.0 μM with detection limits of 0.09 μM for CBZ and 0.05 μM for TBZ in phosphate-buffered saline nih.govacs.org. These methods demonstrate the potential of electrochemical techniques for rapid and sensitive analysis of benzimidazoles.
Sample Preparation and Enrichment Techniques
Effective sample preparation is crucial for the accurate analysis of benzimidazoles and their metabolites, especially in complex matrices like food, water, or biological fluids, where analytes are often present at low concentrations ulpgc.esnih.govmdpi.comresearchgate.net. These techniques aim to isolate, purify, and concentrate the analytes before instrumental analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a traditional method used to separate compounds based on their differential solubility in two immiscible liquid phases ulpgc.es. For benzimidazoles, LLE typically involves extracting the analytes from an aqueous or biological matrix into an organic solvent. For example, plasma samples have been extracted using chloroform-isopropanol mixtures, followed by purification with n-hexane nih.gov. Salting-out assisted liquid-liquid extraction (SALLE) has also been employed, utilizing water-miscible solvents like acetonitrile and salt solutions to improve extraction efficiency, particularly in high-salinity samples nih.gov. Recoveries for LLE methods can vary, with some studies reporting ranges from 50.8% to 70.9% for benzimidazoles in water samples ulpgc.es.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and analyte enrichment, offering advantages such as higher selectivity, lower solvent consumption, and automation capabilities compared to LLE ulpgc.esmdpi.comresearchgate.netinterchim.frsrce.hrpreprints.orgnih.gov. SPE involves passing the sample through a sorbent material that retains the analytes, which are then eluted with a suitable solvent.
Various SPE sorbents have been employed for this compound analysis, including C18 and polymeric cation exchange (PCX) cartridges researchgate.netinterchim.fr. For instance, a method for analyzing 18 benzimidazoles and their metabolites in milk utilized PCX SPE cartridges for purification, achieving good linearity and recoveries researchgate.net. Molecularly imprinted solid-phase extraction (MISPE) has also been developed, demonstrating high selectivity for this compound fungicides in water samples, with detection limits as low as 2.3–5.7 ng·L⁻¹ ulpgc.es. Recoveries for SPE methods typically range from 80% to over 100%, with limits of detection (LODs) often in the ng mL⁻¹ or ng g⁻¹ range ulpgc.esresearchgate.netinterchim.frnih.govresearchgate.net. For example, SPE coupled with HPLC achieved recoveries of 92.1 to 99.4% for carbendazim and thiabendazole in apple juice, with LODs of 4 µg/kg interchim.fr. In trout tissues, SPE on C18 and CN cartridges followed by HPLC-UV achieved detection limits of 4.0 µg/kg for fenbendazole (FBZ), 4.5 µg/kg for fenbendazole sulfoxide (FBZ-SO), and 3.8 µg/kg for fenbendazole sulfone (FBZ-SO2), with mean recoveries of 88-94% nih.gov.
Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE)
Supercritical fluid extraction (SFE) and microwave-assisted extraction (MAE) are advanced sample preparation techniques that offer benefits such as speed, efficiency, and reduced solvent usage compared to conventional methods ulpgc.esmdpi.compreprints.org. SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, while MAE uses microwave energy to heat the sample and solvent mixture, accelerating the extraction process. These techniques have been explored for the extraction of this compound fungicides from various matrices, contributing to faster analysis times and improved extraction yields.
QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food and environmental samples ulpgc.esmdpi.compreprints.org. It combines a simple extraction step with a cleanup step using dispersive solid-phase extraction (dSPE). While not as extensively detailed in the provided search results for benzimidazoles specifically, QuEChERS is generally suitable for the multiresidue analysis of various compounds, including those with similar properties to benzimidazoles, making it a potentially valuable technique for their determination.
Compound List:
this compound (BZDs)
Albendazole (ABZ)
Albendazole sulfoxide
Albendazole sulfone
Albendazole aminosulfone
Carbendazim (CBZ) / Methyl 2-benzimidazole carbamate (MBC)
2-Aminothis compound (2-AB)
Fenbendazole (FBZ)
Fenbendazole sulfoxide (FBZ-SO) / Oxfendazole
Fenbendazole sulfone (FBZ-SO2)
Hydroxyfenbendazole
p-Hydroxylated fenbendazole metabolites
Mebendazole (MBZ)
5-Hydroxymebendazole (HMBZ)
2-Amino-5-benzoylthis compound (AMBZ)
Aminomebendazole
Hydrolyzed flubendazole
Flubendazole (FLUB)
Oxfendazole sulfone
Thiabendazole (TBZ)
Fuberidazole
Thiophanate-methyl
Thiophanate
Oxfendazole
5-Hydroxythiabendazole
Levamisole (LMS)
Molecularly Imprinted Polymers (MIPs) for Selective Extraction
Molecularly Imprinted Polymers (MIPs) represent a powerful class of synthetic affinity materials designed to mimic the specific recognition capabilities of biological systems like antibodies and enzymes. Their utility in analytical chemistry, particularly for sample preparation, stems from their ability to selectively bind target molecules (analytes) from complex matrices, thereby enhancing sensitivity and reducing interference. For benzimidazoles and their metabolites, MIPs offer a robust solution for selective extraction, purification, and preconcentration prior to instrumental analysis frontiersin.orgsci-hub.se.
The principle behind MIP synthesis involves the polymerization of functional monomers in the presence of a template molecule. These monomers self-assemble around the template, forming binding sites with specific affinity for the target molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the original template frontiersin.org. This imprinting process imbues the polymer with high selectivity and affinity for the target this compound or its metabolite.
Various synthesis strategies have been employed to create MIPs for this compound extraction. Precipitation polymerization, surface imprinting on solid supports (like silica (B1680970) nanoparticles), and electropolymerization have all proven effective capes.gov.brnih.govresearchgate.netresearchgate.netx-mol.net. Common functional monomers include methacrylic acid and 4-vinylpyridine, while cross-linkers such as ethyleneglycol dimethacrylate (EDMA) and divinylbenzene (B73037) (DVB) are frequently used to create robust polymer networks capes.gov.brnih.govx-mol.net. The choice of template molecule is crucial, with studies utilizing thiabendazole (TBZ), 2-aminothis compound, and oxibendazole to create selective materials for a range of this compound compounds capes.gov.brnih.govresearchgate.netx-mol.net.
The performance of MIPs in this compound extraction is typically evaluated based on their adsorption capacity, selectivity, recovery rates, and reusability. Research has demonstrated that MIPs can achieve high adsorption capacities, with values reported for oxibendazole reaching up to 4.93 mg/g x-mol.net. For a broader range of benzimidazoles, MIPs synthesized using thiabendazole as a template have shown high selectivity for compounds such as albendazole, benomyl, carbendazim, fenbendazole, flubendazole, and fuberidazole capes.gov.brnih.gov. In some applications, MIPs designed for one type of molecule have also shown significant affinity for structurally related benzimidazoles researchgate.net.
Recovery rates for this compound extraction using MIPs are generally high, often exceeding 85% and sometimes reaching over 90-95% in various matrices including water, food, and biological samples capes.gov.brnih.govresearchgate.netresearchgate.netulpgc.esresearchgate.net. For instance, MIPs developed for the extraction of seven benzimidazoles in beef achieved recovery rates between 92.3% and 97.1% researchgate.net. Furthermore, the reusability of MIPs is a significant advantage for cost-effective analysis, with some materials maintaining their adsorption capacity over multiple cycles (e.g., 5 cycles) researchgate.netx-mol.net.
The selective extraction capabilities of MIPs are often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or HPLC-MS/MS to achieve sensitive and accurate quantification of this compound residues in complex samples capes.gov.brnih.govresearchgate.netresearchgate.netulpgc.esresearchgate.net. This integrated approach allows for effective preconcentration and clean-up, leading to lower detection limits, sometimes in the ng/g or ng/L range researchgate.netulpgc.esresearchgate.net.
Data Table: Performance of MIPs in this compound Extraction
| Template Molecule | Functional Monomer | Cross-linker | Target Benzimidazoles | Matrix | Adsorption Capacity (mg/g) | Recovery (%) | Selectivity Coefficient | Reusability (cycles) |
| Thiabendazole (TBZ) | Methacrylic acid | EDMA/DVB | Albendazole, Benomyl, Carbendazim, Fenbendazole, Flubendazole, Fuberidazole | Water | Not specified | Quantitative | High | Not specified |
| 2-aminothis compound | Not specified | Not specified | 7 Benzimidazoles | Beef | 36.23-38.88 | 92.3-97.1 | Not specified | Not specified |
| This compound | Pyrrole (electropolymerized) | Not specified | This compound | Biological Matrices | Not specified | 85.1-99.6 | Not specified | Not specified |
| Oxibendazole | 4-vinylpyridine | Not specified | Oxibendazole | Meat samples | 4.93 | High | 1.3-16.9 | 5 |
| Thiabendazole (TBZ) | Methacrylic acid | DVB | This compound fungicides | Water | Not specified | 87-95 | Not specified | Not specified |
| Not specified | β-cyclodextrin based | Not specified | Carbendazim | Fruits | Not specified | Not specified | Not specified | Not specified |
| Not specified | Not specified | Not specified | Oxfendazole, Mebendazole, Flubendazole, Fenbendazole | Chicken samples | Not specified | 83.0-115 | Not specified | Not specified |
| Not specified | Not specified | Not specified | 5 Benzimidazoles | Not specified | Not specified | Not specified | Not specified | Not specified |
Challenges and Future Research Directions
Addressing Limitations in Current Benzimidazole-Based Therapies
Despite the success of many This compound (B57391) drugs, several limitations necessitate further research and development to optimize their therapeutic potential. These challenges primarily revolve around their pharmacokinetic profiles and the emergence of drug resistance.
Overcoming Pharmacokinetic Challenges
A significant hurdle for many this compound compounds is their suboptimal pharmacokinetic properties, which can limit their efficacy and therapeutic window. These challenges often include poor aqueous solubility, leading to low oral bioavailability, and rapid metabolism, primarily by cytochrome P450 enzymes, resulting in variable plasma concentrations and reduced systemic exposure. For instance, some anthelmintic benzimidazoles exhibit low oral absorption, requiring higher doses or specific formulations to achieve therapeutic levels in target tissues. Research efforts are therefore focused on developing strategies to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles. These include the design of prodrugs that improve solubility and membrane permeability, the development of advanced drug delivery systems such as nanoparticles or liposomes to control release and target specific sites, and the exploration of salt forms or co-crystals to improve solubility and dissolution rates.
Mitigating Drug Resistance Development
Drug resistance is a pervasive problem that significantly diminishes the long-term efficacy of many therapeutic agents, including benzimidazoles. In parasitic infections, resistance to anthelmintic benzimidazoles like albendazole (B1665689) and mebendazole (B1676124) is often mediated by mutations in the β-tubulin gene, which is the primary target of these drugs, leading to reduced drug binding affinity. In cancer therapy, resistance mechanisms can involve altered drug metabolism, increased drug efflux via transporter proteins (e.g., P-glycoprotein), or compensatory signaling pathways. Future research aims to mitigate resistance through several approaches: developing novel this compound derivatives that bind to different sites on β-tubulin or target alternative pathways, employing combination therapies with drugs that have different mechanisms of action or overcome resistance pathways, and investigating strategies to resensitize resistant cells or parasites to existing benzimidazoles.
Development of Novel this compound Derivatives with Enhanced Efficacy and Selectivity
The inherent versatility of the this compound scaffold allows for extensive structural modification, presenting opportunities to design novel derivatives with improved pharmacological profiles. Research is actively pursuing the synthesis of new this compound analogs that exhibit enhanced efficacy against specific diseases and greater selectivity for their intended biological targets, thereby minimizing off-target effects and toxicity. For example, modifications to the core this compound structure, such as the introduction of various substituents at different positions, have led to compounds with potent anticancer activity by targeting kinases, tubulin polymerization, or DNA replication. Similarly, novel derivatives are being explored for their enhanced antimicrobial, antiviral, and antiparasitic activities, often demonstrating superior potency compared to established drugs. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of compounds with optimized binding affinity and desired biological outcomes.
Table 1: Examples of Novel this compound Derivatives and Their Reported Biological Activities
| Derivative Class/Modification | Primary Target/Mechanism | Reported Activity | Example Efficacy Metric (Illustrative) | Key Research Focus |
| 2-Arylbenzimidazoles | Kinases, Tubulin | Anticancer | IC50 values in low µM range | Improved selectivity |
| 5/6-Substituted Benzimidazoles | DNA Intercalation | Anticancer | Potent cytotoxicity against cancer cell lines | Reduced host toxicity |
| This compound-Thioureas | Parasitic Tubulin | Anthelmintic | Higher efficacy against resistant strains | Overcoming resistance |
| This compound-Chalcones | Various enzymes, Tubulin | Antimicrobial, Anticancer | Broad-spectrum activity, potent cytotoxicity | Novel mechanisms |
| This compound-Triazoles | Viral enzymes | Antiviral | Inhibition of viral replication | Broad-spectrum antivirals |
Integration of Experimental and Computational Research Paradigms
The synergy between experimental and computational approaches is increasingly vital for accelerating the discovery and development of effective this compound-based therapeutics. Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, molecular dynamics simulations, and virtual screening, provide powerful tools for predicting drug-target interactions, optimizing lead compounds, and identifying novel drug candidates. For instance, molecular docking can predict the binding modes of this compound derivatives to specific protein targets, such as kinases or β-tubulin, guiding the design of more potent inhibitors. QSAR studies help establish quantitative relationships between chemical structure and biological activity, enabling the rational design of analogs with improved efficacy and reduced toxicity. Integrating these in silico techniques with in vitro and in vivo experimental validation allows for a more efficient and cost-effective drug discovery pipeline, facilitating the identification of benzimidazoles with desired properties and mechanisms of action.
Exploration of Natural Sources for this compound-Related Compound Discovery
Nature serves as an invaluable reservoir for novel chemical entities with diverse biological activities. The exploration of natural sources for this compound-related compounds offers a promising avenue for discovering new therapeutic agents with unique structures and mechanisms of action. Many microorganisms, plants, and marine organisms produce secondary metabolites containing the this compound core or related structures. For example, fungal metabolites like gliotoxin (B1671588) and its derivatives, as well as plant-derived this compound alkaloids, have demonstrated significant antimicrobial, antiviral, and anticancer properties. Research in this area involves the isolation, structural elucidation, and biological evaluation of these natural products, as well as employing biotechnological approaches such as microbial fermentation and metabolic engineering to produce or modify these compounds. Identifying and optimizing these natural benzimidazoles could lead to the development of new drug leads with novel mechanisms or improved therapeutic profiles.
Advancements in Targeted Therapies and Precision Medicine Utilizing Benzimidazoles
The paradigm shift towards targeted therapies and precision medicine presents exciting opportunities for this compound utilization. Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, often based on genetic profiling. Benzimidazoles can be integrated into these strategies in several ways. Firstly, novel this compound derivatives can be designed to specifically target molecular alterations or pathways that are dysregulated in particular diseases, such as specific oncogenic mutations in cancer. Secondly, benzimidazoles can be incorporated into targeted drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticle formulations, to deliver the therapeutic payload directly to diseased cells or tissues, thereby enhancing efficacy and reducing systemic toxicity. Furthermore, understanding the pharmacogenomic basis of this compound response in patients could enable personalized treatment selection, ensuring that individuals who are most likely to benefit receive the therapy. This approach promises to maximize therapeutic outcomes while minimizing adverse effects, representing a significant advancement in the clinical application of benzimidazoles.
Q & A
Basic: What are the classical methods for synthesizing benzimidazole derivatives?
Answer:
Benzimidazoles are primarily synthesized via two classical routes:
- Phillips-Ladenburg Reaction: Cyclocondensation of 1,2-diaminobenzenes with carboxylic acids under acidic conditions (e.g., HCOOH or polyphosphoric acid) .
- Weitenhagen Reaction: Condensation of 1,2-diaminobenzenes with aldehydes or ketones under oxidative conditions .
These methods are foundational but limited in scope for introducing diverse substituents. For example, modifying the 2-position of the this compound ring remains challenging .
Advanced: How can low yields in this compound synthesis be systematically addressed?
Answer:
Low yields often arise from:
- Reaction Conditions: Suboptimal pH adjustment during workup (e.g., incomplete neutralization leading to product loss) .
- Purification Issues: Inefficient recrystallization or solvent selection. For example, using activated charcoal in refluxing water can reduce yield due to adsorption .
- Side Reactions: Competing pathways like over-oxidation or dimerization. Mitigation includes optimizing stoichiometry (e.g., controlling molar ratios of diamine to acid/aldehyde) and using inert atmospheres .
Advanced strategies like microwave-assisted synthesis or multicomponent reactions (e.g., base-promoted N-thiomethyl this compound synthesis) improve efficiency and selectivity .
Advanced: How do computational methods enhance this compound drug design?
Answer:
Computational approaches enable:
- Binding Mode Prediction: Molecular docking identifies key interactions, such as this compound’s binding to the farnesoid X receptor (FXR) via Ser90 and Thr127 residues .
- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with antitumor activity .
- Redox Potential Calibration: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental redox shifts in proton-coupled electron transfer systems .
Basic: What spectroscopic techniques are used to characterize this compound derivatives?
Answer:
- FT-IR/Raman: Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹) and confirm ring closure .
- NMR: ¹H/¹³C NMR distinguishes substituent positions (e.g., 2-substituted vs. 1-substituted benzimidazoles) .
- UV-Vis: Evaluates electronic transitions for quality control in drug formulations (e.g., absorbance maxima at ~290 nm for albendazole) .
Advanced: How are structure-activity relationships (SAR) analyzed for antitumor benzimidazoles?
Answer:
- Substituent Effects: 2-position modifications (e.g., introducing sulfonate groups) enhance solubility and target binding to tubulin in cancer cells .
- Hybrid Scaffolds: Coupling this compound with pyrimidine or chalcone moieties improves selectivity against lung (A549) and prostate cancer cell lines .
- In Silico Screening: Molecular dynamics (MD) simulations assess stability of ligand-protein complexes (e.g., Hedgehog pathway inhibition by SANT-2 derivatives) .
Basic: What safety protocols are critical for handling benzimidazoles in the lab?
Answer:
- Personal Protective Equipment (PPE): Gloves and goggles to prevent skin/eye irritation (GHS Category 2A/2B) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How do this compound-linked polymers (BILPs) interact with CO₂?
Answer:
BILPs bind CO₂ via:
- Lewis Acid-Base Interactions: N atoms in this compound act as electron donors to CO₂ .
- Non-Covalent Interactions: Aryl C-H···O=C=O hydrogen bonds stabilize CO₂ adsorption .
DFT studies guide material design for applications in carbon capture by optimizing pore size and electronic density .
Advanced: What experimental models evaluate anti-inflammatory benzimidazoles?
Answer:
- In Vitro Assays: COX-2 inhibition screening and cytokine (IL-6, TNF-α) suppression in RAW 264.7 macrophages .
- In Vivo Models: Carrageenan-induced paw edema in rodents to measure dose-dependent activity (e.g., compound A8 reduces edema by 65% at 50 mg/kg) .
- Gene Expression Profiling: qRT-PCR arrays assess anti-inflammatory pathways (e.g., NF-κB downregulation in A549 cells treated with ORT-83) .
Basic: How is principal component analysis (PCA) applied to this compound research?
Answer:
PCA reduces dimensionality in datasets (e.g., retention times in HPLC) to identify dominant molecular descriptors (e.g., lipophilicity, polar surface area) influencing bioactivity . This guides lead optimization in drug discovery .
Advanced: What strategies overcome limitations in this compound synthesis?
Answer:
- Rearrangement Reactions: Heterocyclic rearrangements (e.g., quinoxaline to this compound) bypass traditional methods .
- Metal Catalysis: Cu(I)-mediated N-arylation constructs 1,2-disubstituted derivatives with high regioselectivity .
- Flow Chemistry: Continuous reactors improve yield in oxidative cyclization steps by enhancing temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
